A-582941 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H22Cl2N4 |
|---|---|
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C17H20N4.2ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;;/h2-8,14-15H,9-12H2,1H3;2*1H |
Clave InChI |
PGTCSMQEIJMZTJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of A-582941 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in neuroscience research due to its role in cognitive processes.[1][2][3] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Selective α7 nAChR Agonism
A-582941 functions as a highly selective partial agonist of the α7 nAChR.[1][2][4] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[1][2] Upon binding, A-582941 induces a conformational change in the receptor, opening the channel and allowing the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades associated with neuroprotection and cognitive enhancement.[5]
The compound demonstrates significantly higher affinity for the α7 nAChR compared to other nAChR subtypes and has some affinity for the human 5-HT₃ receptor.[3][4] Its partial agonism results in the activation of the receptor, but to a lesser degree than the endogenous ligand, acetylcholine, which may contribute to its favorable tolerability profile.[1][4]
Downstream Signaling Pathways
Activation of the α7 nAChR by A-582941 initiates several intracellular signaling pathways crucial for cognitive function and neuronal survival.[1][4] Key among these are the ERK/CREB and the PI3K/Akt/GSK-3β pathways.
-
ERK/CREB Pathway: In vivo studies show that A-582941 administration leads to a dose-dependent increase in the phosphorylation of both MAP kinase/ERK1/2 and the cAMP response element-binding protein (CREB) in the cingulate cortex and hippocampus.[1][3] This pathway is fundamental for synaptic plasticity, learning, and memory.[4]
-
PI3K/Akt/GSK-3β Pathway: A-582941 has demonstrated neuroprotective effects, such as protecting PC12 cells from death induced by nerve growth factor (NGF) withdrawal.[1][3] This is mediated through the PI3K/Akt/GSK-3β cell survival pathway.[1] A-582941 administration leads to the phosphorylation of GSK-3β at the Ser-9 residue, which inhibits its kinase activity and is a key step in promoting cell survival.[1][3]
Quantitative Pharmacological Data
The pharmacological profile of A-582941 has been characterized through various in vitro and in vivo assays. The data below summarizes its binding affinity, potency, and functional effects.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Kᵢ) | |||
| α7 nAChR | Rat Brain Membranes | 10.8 nM | [3] |
| α7 nAChR | Human Frontal Cortex | 16.7 nM | [3] |
| 5-HT₃ Receptor | Human | 150 nM | [3] |
| Functional Potency (EC₅₀) | |||
| ERK1/2 Phosphorylation | PC12 Cells | 95 nM | [3] |
| Agonist Activity (5-HT₃R) | Human 5-HT₃ Receptor | 4600 nM | [1] |
| Functional Efficacy | |||
| α7 nAChR Agonism | Rat α7 nAChRs in Oocytes | ~60% of Acetylcholine | [4] |
| 5-HT₃R Agonism | Human 5-HT₃ Receptor | ~100% relative to 5-HT | [1] |
| In Vivo / Ex Vivo Effects | |||
| IPSC Enhancement (100 nM) | Rat Hippocampal Slices | Number: ↑260%Amplitude: ↑220%Area: ↑210% | [1][3] |
| ERK1/2 & CREB Phosphorylation | Mouse Cingulate Cortex & Hippocampus | Dose-dependent increase (0.01-1.0 µmol/kg, i.p.) | [1][3] |
| GSK-3β Phosphorylation (Ser-9) | Mouse Cingulate Cortex | Dose-dependent increase (0.1-1.0 µmol/kg, i.p.) | [1][3] |
| Acetylcholine Release | Rat Medial Prefrontal Cortex | Moderate increase (3 µmol/kg, i.p.) | [3] |
Experimental Protocols
The characterization of A-582941 involved a range of standard and specialized pharmacological assays.
In Vitro Methodologies
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kᵢ) of A-582941 for α7 nAChRs and other receptors.
-
Protocol: Competition binding experiments were conducted using membranes prepared from rat brain or human frontal cortex.[3] A specific radioligand for the α7 nAChR was incubated with the membrane preparation in the presence of varying concentrations of A-582941. The displacement of the radioligand was measured to calculate the Kᵢ value. A similar protocol was used for the 5-HT₃ receptor.[3]
-
-
Functional Electrophysiology:
-
Objective: To assess the agonist activity and efficacy of A-582941 at nAChRs.
-
Protocol: Xenopus oocytes were injected with cRNA encoding for specific nAChR subunits (e.g., rat α7).[1] Two-electrode voltage-clamp recordings were used to measure ion currents evoked by the application of acetylcholine or A-582941. The peak current response to A-582941 was compared to the maximum response elicited by acetylcholine to determine its partial agonist efficacy.[4]
-
-
Cell-Based Signaling Assays:
-
Objective: To quantify the effect of A-582941 on downstream signaling pathways.
-
Protocol: PC12 cells were treated with various concentrations of A-582941.[3] Following treatment, cell lysates were collected and analyzed by Western blotting using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK to total ERK was quantified to determine the EC₅₀ for ERK1/2 phosphorylation.[3]
-
In Vivo Methodologies
-
Immunohistochemistry for Signaling Protein Phosphorylation:
-
Objective: To measure the activation of signaling pathways in the brain following systemic administration of A-582941.
-
Protocol: Mice were administered A-582941 via intraperitoneal (i.p.) injection at doses ranging from 0.01 to 1.0 µmol/kg.[1][3] After a specified time (e.g., 15 minutes), the animals were euthanized, and their brains were collected. Brain sections containing the hippocampus and cingulate cortex were processed for immunohistochemistry using antibodies against p-ERK, p-CREB, and p-GSK-3β (Ser-9). The intensity of staining was quantified to assess the dose-dependent effects of the compound.[1]
-
-
Behavioral Models for Cognitive Function:
-
Objective: To evaluate the efficacy of A-582941 in animal models of cognitive impairment.
-
Protocol: In a model of schizophrenia using the NMDA receptor antagonist MK-801, rats were treated with A-582941 (e.g., 1 mg/kg, i.p.) for 10 days.[6] A battery of behavioral tests was conducted, including the Novel Object Recognition Test (NORT) for recognition memory, the Social Interaction (SI) test for negative symptoms, and the Morris Water Maze (MWM) for spatial learning and memory. Performance in these tasks was compared between treatment groups to assess the therapeutic potential of A-582941.[6]
-
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
A-582941 Dihydrochloride: A Technical Guide to its α7 Nicotinic Acetylcholine Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological characteristics of A-582941 dihydrochloride, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The document collates key quantitative data, details common experimental methodologies for its characterization, and visualizes its signaling pathway and the typical experimental workflow employed in its evaluation.
Core Pharmacological Data
A-582941 is a biaryl diamine that demonstrates high-affinity binding and partial agonism at the α7 nAChR, a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex.[1][2][3] This activity is believed to underpin its potential as a cognitive enhancer for various neurodegenerative and psychiatric disorders.[1][2][3]
Quantitative Pharmacological Profile of A-582941
The following tables summarize the key in vitro pharmacological parameters of A-582941 at the α7 nAChR.
| Binding Affinity (Ki) | Radioligand | Preparation | Value (nM) | Species |
| α7 nAChR | [³H]A-585539 | Rat Brain Membranes | 10.8 | Rat |
| α7 nAChR | [³H]A-585539 | Human Frontal Cortex | 17 | Human |
| α7 nAChR | [³H]Methyllycaconitine (MLA) | Rat Brain Membranes | 88 | Rat |
| α7 nAChR | Not Specified | Not Specified | 16.7 | Human |
| 5-HT₃ Receptor | Not Specified | Not Specified | 150 | Not Specified |
| Functional Activity (EC₅₀ & Efficacy) | Assay Type | Preparation | EC₅₀ (nM) | Efficacy (Emax vs ACh) | Species |
| α7 nAChR | Electrophysiology | Xenopus oocytes | 4260 | 52% | Human |
| α7 nAChR | Electrophysiology | Xenopus oocytes | 2450 | 60% | Rat |
| α7 nAChR (in presence of PNU-120596) | Electrophysiology | Xenopus oocytes | 580 | Not Reported | Human |
| ERK1/2 Phosphorylation (in presence of PNU-120596) | Cellular Assay | PC12 cells | 95 | Not Reported | Not Specified |
| 5-HT₃ Receptor | Not Specified | Not Specified | 4600 | ~100% (vs 5-HT) | Human |
A-582941 exhibits a notable selectivity for the α7 nAChR over other nAChR subtypes, including α4β2, α3β4, and neuromuscular-type receptors, with at least a 250-fold lower affinity for these other subtypes.[4] It also shows agonist activity at the human 5-HT₃ receptor.[1]
Experimental Protocols
The characterization of A-582941 involves a series of standard and specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of A-582941 for the α7 nAChR.
-
Objective: To quantify the affinity of A-582941 for the α7 nAChR.
-
Materials:
-
Membrane preparations from rat brain or human frontal cortex.
-
Radioligand: [³H]A-585539 (an α7 nAChR agonist) or [³H]methyllycaconitine (MLA) (an α7 nAChR antagonist).
-
This compound.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of A-582941.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The IC₅₀ value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp Electrophysiology
This technique is used to measure the functional activity (EC₅₀ and Emax) of A-582941 at the α7 nAChR expressed in a heterologous system.
-
Objective: To characterize A-582941 as a partial agonist and determine its potency and efficacy.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR subunit.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
This compound.
-
Acetylcholine (ACh) as a reference full agonist.
-
-
Procedure:
-
Xenopus oocytes are injected with the cRNA for the α7 nAChR and incubated for several days to allow for receptor expression.
-
An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
Increasing concentrations of A-582941 are applied to the oocyte via the perfusion system, and the resulting inward currents are recorded.
-
A maximal concentration of ACh is applied to determine the maximum possible response (Emax).
-
The EC₅₀ value (the concentration of A-582941 that produces 50% of its maximal response) is determined by fitting the concentration-response data to a sigmoidal curve.
-
The efficacy of A-582941 is expressed as a percentage of the maximal response to ACh.
-
Signaling Pathways and Experimental Workflow
A-582941-Mediated α7 nAChR Signaling
Activation of the α7 nAChR by A-582941 initiates a cascade of intracellular signaling events. The high calcium permeability of the α7 nAChR is a key feature of its downstream signaling.[5] In vitro and in vivo studies have shown that A-582941 activates signaling pathways known to be involved in cognitive function, such as the phosphorylation of ERK1/2 and CREB.[1][2][3]
Caption: A-582941 signaling at the α7 nAChR.
General Experimental Workflow for α7 nAChR Agonist Characterization
The preclinical evaluation of a novel α7 nAChR agonist like A-582941 follows a structured workflow, progressing from initial binding studies to functional and in vivo assessments.
Caption: Experimental workflow for α7 nAChR agonist evaluation.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A-582941 Dihydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes.[1][2][3] This technical guide provides an in-depth overview of the chemical and pharmacological properties of A-582941 dihydrochloride, presenting quantitative data in structured tables and detailing the experimental protocols for its characterization. The document also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and preclinical profile.
Physicochemical Properties
A-582941, with the chemical name octahydro-2-methyl-5-(6-phenyl-3-pyridazinyl)-pyrrolo[3,4-c]pyrrole, is a biaryl diamine.[4] The dihydrochloride salt is a white, crystalline hydrate.[1] It possesses favorable physical properties for a central nervous system (CNS) active drug, including a low molecular weight and moderate lipophilicity, which are factors that facilitate crossing the blood-brain barrier.[1]
| Property | Value | Reference |
| Formal Name | octahydro-2-methyl-5-(6-phenyl-3-pyridazinyl)-pyrrolo[3,4-c]pyrrole, dihydrochloride | [5] |
| Molecular Formula | C₁₇H₂₀N₄ · 2HCl | [5] |
| Formula Weight | 353.3 g/mol | [5][6] |
| Purity | ≥98% | [5] |
| Formulation | A solid | [5] |
| Solubility (PBS, pH 7.2) | ≥10 mg/mL | [5] |
| Solubility (Ethanol) | Slightly Soluble (0.1-1 mg/ml) | [5] |
| ClogP (free base) | 2.3 | [1] |
| logD (pH 7.4) | 1.0 | [1] |
| pKa₁ (N-methylated tertiary amine) | 8.75 | [1] |
| pKa₂ (aminopyridazine) | 4.44 | [1] |
Pharmacodynamics: Mechanism of Action and Receptor Affinity
A-582941 is a selective partial agonist of the α7 nAChR.[1][7] It exhibits high-affinity binding to both rat and human α7 nAChRs.[1][7] Its selectivity for the α7 nAChR is significantly higher compared to other nAChR subtypes and the 5-HT₃ receptor.[4][7]
Binding Affinity
| Receptor/Species | Radioligand | Kᵢ (nM) | Reference |
| α7 nAChR (Rat Brain) | [³H]A-585539 | 10.8 | [1][2] |
| α7 nAChR (Human Frontal Cortex) | [³H]A-585539 | 16.7 | [2] |
| α7 nAChR (Rat Brain) | [³H]methyllycaconitine (MLA) | 88 | [1] |
| 5-HT₃ Receptor (Human) | - | 150 | [2] |
Functional Activity
A-582941 acts as a partial agonist at the α7 nAChR, inducing inward currents in Xenopus oocytes expressing the receptor.[5]
| Receptor/Species | Agonist Response | EC₅₀ (nM) | Reference |
| α7 nAChR (Rat, expressed in Xenopus oocytes) | 60% of ACh max response | 2450 | [1] |
| α7 nAChR (Human, expressed in Xenopus oocytes) | - | 4260 | [5] |
Signaling Pathways
Activation of α7 nAChRs by A-582941 triggers downstream signaling cascades known to be involved in cognitive function.[1][3] In vivo studies have demonstrated that administration of A-582941 leads to the phosphorylation and activation of key signaling proteins.[1]
Pharmacokinetics
A-582941 exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and significant CNS penetration.[1]
| Species | Route | Bioavailability (%) | Cₘₐₓ (ng/mL) | T½ (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| Mouse | Oral | ~100 | 18 | 1.4 | 7.9 | 11.4 | [2] |
| Rat | Oral | 90 | 114 | 1.5 | 4.7 | 9.2 | [2] |
| Dog | Oral | 22 | 79 | 1.4 | 5.3 | 7.9 | [2] |
| Monkey | Oral | 50 | 39 | 2.0 | 1.6 | 3.9 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of A-582941 involves a multi-step process culminating in the formation of the free base, which is then converted to the dihydrochloride salt.[1]
Protocol:
-
Coupling: The N-Boc protected diamine is coupled with 3-chloro-6-phenylpyridazine by heating at 105°C in a 1:1 mixture of DMSO and ethyldiisopropylamine for 48 hours. The crude product is precipitated by dilution with water and isolated by filtration.[1]
-
Deprotection and Reductive Methylation: The crude product is heated with formalin in formic acid to remove the Boc group and achieve reductive methylation in a single step.[1]
-
Free Base Precipitation: After removing the formic acid under vacuum, the residue is dissolved in water and the pH is adjusted to ~10 to precipitate the crude A-582941 free base.[1]
-
Dihydrochloride Salt Formation: The free base is converted to the dihydrochloride salt in a mixture of ethyl acetate (B1210297) and ethanol.[1]
-
Recrystallization: The final product, this compound, is purified by recrystallization from isopropanol.[1]
Radioligand Binding Assay for α7 nAChR
This protocol describes a competition binding assay to determine the affinity of A-582941 for the α7 nAChR using a radiolabeled ligand.
Materials:
-
Rat brain membranes (source of α7 nAChRs)
-
[³H]A-585539 or [³H]methyllycaconitine (radioligand)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (cold Assay Buffer)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the centrifugation. Resuspend the final pellet in Assay Buffer to a specific protein concentration.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.[7]
-
Non-specific Binding: A high concentration of a non-labeled α7 nAChR ligand (e.g., nicotine), radioligand, and membrane preparation.
-
Competition Binding: A range of concentrations of A-582941, radioligand, and membrane preparation.[7]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).[7][8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of A-582941 from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the procedure for measuring acetylcholine (ACh) release in the prefrontal cortex of freely moving rats following administration of A-582941.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection
Protocol:
-
Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the medial prefrontal cortex.[4][9]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.[9]
-
Baseline Collection: Collect baseline dialysate samples at regular intervals to establish a stable baseline of ACh release.[4]
-
Drug Administration: Administer A-582941 (e.g., intraperitoneally).[1]
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
ACh Analysis: Analyze the ACh concentration in the dialysate samples using HPLC with electrochemical detection.[1]
-
Data Analysis: Express the post-drug ACh levels as a percentage of the baseline levels and analyze for statistically significant changes.
Immunohistochemistry for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in mouse brain tissue following A-582941 administration as a measure of receptor activation.
Materials:
-
Mice
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Primary antibody against p-ERK1/2
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Protocol:
-
Drug Treatment and Tissue Collection: Administer A-582941 (e.g., intraperitoneally) to mice. At a specified time point (e.g., 15 minutes), perfuse the animals with saline followed by 4% PFA.[1] Dissect the brains and post-fix them in 4% PFA.
-
Sectioning: Cryoprotect the brains in a sucrose (B13894) solution and then section them using a cryostat or vibratome.
-
Immunostaining:
-
Blocking: Block non-specific binding sites on the tissue sections with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.
-
Signal Amplification: Wash the sections and incubate with the ABC reagent.
-
Visualization: Wash the sections and visualize the p-ERK1/2 immunoreactivity by incubating with the DAB substrate, which produces a brown precipitate.
-
-
Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Examine the sections under a microscope and quantify the p-ERK1/2 staining intensity in specific brain regions (e.g., cingulate cortex and hippocampus).[1]
Conclusion
This compound is a well-characterized α7 nAChR partial agonist with a promising preclinical profile. Its high affinity, selectivity, and favorable pharmacokinetic properties, coupled with its ability to modulate key signaling pathways involved in cognition, underscore its potential as a therapeutic agent for cognitive deficits in various neurological and psychiatric disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine inhibits acetylcholine release in rat prefrontal cortex when delivered systemically or by microdialysis to basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of A-582941: A Technical Whitepaper
Introduction: A-582941 is a novel and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[1][2] Developed by Abbott Laboratories, this biaryl diamine has emerged as a significant research tool for elucidating the therapeutic potential of α7 nAChR agonism in addressing cognitive deficits symptomatic of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of A-582941, tailored for researchers, scientists, and drug development professionals.
Core Compound Properties and Preclinical Data
The preclinical characterization of A-582941 has revealed a promising profile, demonstrating high-affinity binding to the α7 nAChR, favorable pharmacokinetic properties, and significant efficacy in a range of cognitive and neuroprotective models.[1][2]
Binding Affinity and Selectivity
A-582941 exhibits high-affinity binding to both rat and human α7 nAChRs. Competition binding assays using the α7 nAChR agonist radioligand [3H]A-585539 have been instrumental in determining its binding affinity.[1] The compound demonstrates significant selectivity for the α7 nAChR over other nAChR subtypes.[3]
| Parameter | Species | Value | Reference |
| Ki (α7 nAChR) | Rat (brain membranes) | 10.8 nM | [1] |
| Ki (α7 nAChR) | Human (recombinant) | 16.7 nM | [3] |
| Selectivity | >250-fold vs. α4β2* and α3β4* nAChRs | - | [3] |
In Vitro Agonist Activity
A-582941 functions as a partial agonist at the α7 nAChR. Its agonist activity has been characterized in functional assays, such as measuring peak currents in oocytes expressing the receptor.[1][3]
| Parameter | Receptor | Value | Reference |
| EC50 | Rat α7 nAChR | 2450 nM | [1] |
| Maximal Response | Rat α7 nAChR | 60% (relative to Acetylcholine) | [1] |
| EC50 (ERK1/2 Phosphorylation) | PC12 cells (with PNU-120596) | 95 nM | [1] |
| EC50 (5-HT3 Receptor) | Human 5-HT3 | 4600 nM | [1] |
Pharmacokinetic Properties
A-582941 demonstrates acceptable pharmacokinetic properties across multiple species, including good oral bioavailability and excellent central nervous system (CNS) penetration.[1]
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | ~100% | [1] |
| Oral Bioavailability | Rat | ~90% | [1] |
| Brain:Plasma Ratio | Mouse (1 μmol/kg, i.p.) | ~10 | [1] |
| Plasma Protein Binding | Ferret | 65% | [1] |
| Plasma Protein Binding | Mouse | 77% | [1] |
| Plasma Protein Binding | Rat | 72% | [1] |
| Plasma Protein Binding | Dog | 70% | [1] |
| Plasma Protein Binding | Monkey | 68% | [1] |
| Plasma Protein Binding | Human | 73% | [1] |
In Vivo Efficacy in Cognitive Models
A-582941 has demonstrated broad-spectrum efficacy in enhancing cognitive performance in various animal models that assess different domains of cognition.[1][3]
| Cognitive Domain | Model | Species | Effective Dose (μmol/kg) | Reference |
| Working Memory | Delayed Match-to-Sample (DMTS) | Monkey | 0.003 - 0.100 | [1] |
| Short-term Recognition Memory | Social Recognition | Rat | 0.1 - 1.0 (acute) | [1] |
| Memory Consolidation | 24-hr Inhibitory Avoidance | Mouse | 0.01 - 1.00 | [1] |
| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0 - 10.0 (acute) | [1] |
Mechanism of Action and Signaling Pathways
A-582941 exerts its effects by binding to and activating α7 nAChRs. This activation leads to the influx of cations, primarily Ca2+, which in turn triggers several downstream signaling cascades implicated in synaptic plasticity, cell survival, and cognitive function.[1] In vitro and in vivo studies have confirmed that A-582941 stimulates the phosphorylation of key signaling proteins.[1][2]
Key Signaling Pathways Activated by A-582941
-
ERK1/2 Pathway: Activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is crucial for synaptic plasticity and memory formation. A-582941 has been shown to induce a dose-dependent increase in ERK1/2 phosphorylation in the cingulate cortex and hippocampus.[1]
-
CREB Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in long-term memory consolidation. A-582941 administration leads to increased CREB phosphorylation.[1]
-
PI3K/Akt/GSK3β Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major cell survival signaling cascade. A-582941 has been shown to induce the phosphorylation of Glycogen synthase kinase 3β (GSK3β) at Ser-9, which leads to its inhibition. This is a proposed mechanism for the neuroprotective effects of α7 nAChR agonists.[1]
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and evaluation of A-582941 are proprietary to Abbott Laboratories, the following sections outline the general methodologies based on published literature.
Synthesis of A-582941
The synthesis of A-582941 (2-methyl-5-[6-phenylpyridazin-3-yl]octa-hydropyrrolo[3,4-c]pyrrole) is a multi-step process. A general outline of a multigram scale synthesis has been described.[1]
General Synthetic Scheme:
-
Formation of the Bicyclic Diamine Core: The synthesis starts with the dipolar cycloaddition of maleimide (B117702) with an in situ generated azomethine ylide.[1]
-
Reduction and Protection: The resulting imide is reduced, for example with Lithium Aluminium Hydride (LiAlH4), followed by protection of one of the amine groups, typically with a Boc (di-tert-butyl dicarbonate) group.[1]
-
Debenzylation: A debenzylation step is carried out via catalytic hydrogenation to yield the Boc-protected diamine intermediate.[1]
-
Coupling Reaction: The protected diamine is then coupled with 3-chloro-6-phenylpyridazine. This is typically achieved by heating the reactants in a solvent mixture such as DMSO and an amine base like ethyldiisopropylamine.[1]
-
Deprotection and Reductive Methylation: The final step involves the removal of the Boc protecting group and reductive methylation in a single pot reaction, for instance, using formalin and formic acid.[1]
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of A-582941 for the α7 nAChR.
General Protocol (based on similar assays):
-
Membrane Preparation: Rat brain tissue (e.g., hippocampus and cortex) or cells expressing recombinant human α7 nAChRs are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand [3H]A-585539 and varying concentrations of the competitor compound (A-582941). The incubation is carried out in a buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
Objective: To assess short-term recognition memory.
General Protocol:
-
Habituation: An adult rat is habituated to a testing cage.
-
First Exposure (T1): An unfamiliar juvenile rat is introduced into the cage for a set period (e.g., 5 minutes), and the time the adult spends investigating the juvenile (sniffing, grooming, close following) is recorded.[1]
-
Treatment: The juvenile is removed, and the adult rat is administered A-582941 or vehicle.
-
Second Exposure (T2): After a specific inter-exposure interval (e.g., 2 hours), the same juvenile is reintroduced, and the investigation time is recorded again.[1]
-
Data Analysis: A recognition ratio (T2/T1) is calculated. A lower ratio in the A-582941-treated group compared to the vehicle group indicates enhanced memory of the juvenile.
Objective: To assess memory consolidation.
General Protocol:
-
Apparatus: A two-compartment apparatus is used, consisting of a brightly lit compartment and a dark compartment connected by a doorway.[1]
-
Training: A mouse is placed in the lit compartment. Due to their natural aversion to light, the mouse will typically enter the dark compartment. Upon entry, a mild foot shock is delivered.[1]
-
Treatment: A-582941 or vehicle is administered before or after the training session.
-
Retention Test: After a set period (e.g., 24 hours), the mouse is placed back in the lit compartment, and the latency to enter the dark compartment is measured.[1]
-
Data Analysis: A longer latency to enter the dark compartment in the A-582941-treated group compared to the vehicle group indicates better memory of the aversive stimulus.
Experimental Workflow
The preclinical development of A-582941 follows a logical progression from initial discovery and synthesis to comprehensive in vitro and in vivo characterization.
Conclusion
A-582941 has been extensively characterized as a potent, selective, and orally bioavailable partial agonist of the α7 nAChR with significant cognitive-enhancing and neuroprotective properties in preclinical models. Its well-defined mechanism of action, involving the activation of key signaling pathways for memory and cell survival, and its robust efficacy across various cognitive domains, underscore the therapeutic potential of targeting the α7 nAChR. While A-582941 itself has primarily served as a valuable preclinical tool, the insights gained from its development have been instrumental in advancing the clinical evaluation of other α7 nAChR agonists for the treatment of cognitive impairments in neurodegenerative and psychiatric disorders.[1][3] This technical guide summarizes the core data and methodologies that form the foundation of our understanding of this important research compound.
References
The Pharmacological Profile of A-582941 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential for the treatment of cognitive deficits associated with a range of neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of A-582941, detailing its binding affinity, functional activity, selectivity, and effects on key signaling pathways. The document summarizes extensive preclinical data from both in vitro and in vivo studies, presenting quantitative data in structured tables and illustrating complex biological processes through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropharmacology and CNS therapeutics.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its role in modulating neurotransmitter release and synaptic plasticity has made it a key target for therapeutic intervention in conditions characterized by cognitive impairment, including Alzheimer's disease and schizophrenia.[1][3] A-582941 has emerged as a promising investigational compound due to its high affinity and selectivity for the α7 nAChR, coupled with favorable pharmacokinetic properties and a benign safety profile in preclinical models.[1][2]
In Vitro Pharmacology
Binding Affinity and Selectivity
A-582941 demonstrates high-affinity binding to both rat and human α7 nAChRs.[1][4][5] Competition binding assays using the α7 nAChR agonist radioligand [3H]A-585539 in rat brain membranes revealed a Ki value of 10.8 nM.[1] A similar high affinity was observed in membranes from the human frontal cortex, with a Ki of 17 nM, indicating minimal cross-species differences.[1] A-582941 also effectively displaces the α7-selective antagonist [3H]methyllycaconitine (MLA) from rat brain membranes.[1]
The compound exhibits significant selectivity for the α7 nAChR over other nAChR subtypes. It has a much lower affinity for the high-affinity α4β2 subtype (Ki >100,000 nM) and the ganglionic α3β4* nAChRs (Ki = 4700 nM).[1] Furthermore, A-582941 shows weak affinity for the neuromuscular junction receptor (α1β1γδ) with a Ki greater than 30,000 nM.[1] A broad screening panel against 78 other receptor targets, including G-protein-coupled receptors, other ligand- and voltage-gated ion channels, and neurotransmitter transporters, confirmed the high selectivity of A-582941.[1] The compound does show some affinity for the human 5-HT3 receptor with a Ki of 150 nM.[5]
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) |
| α7 nAChR | Rat Brain Membranes | [3H]A-585539 | 10.8[1] |
| α7 nAChR | Human Frontal Cortex | Not Specified | 17[1] |
| α4β2 nAChR | Rat Brain Membranes | [3H]cytisine | >100,000[1] |
| α3β4* nAChR | IMR-32 Cell Membranes | [3H]epibatidine | 4700[1] |
| α1β1γδ nAChR | Not Specified | Not Specified | >30,000[1] |
| 5-HT3 Receptor | Human | Not Specified | 150[5] |
| Table 1: Binding Affinity of A-582941 at Nicotinic Acetylcholine Receptor Subtypes and 5-HT3 Receptor. |
Functional Activity
In vitro functional assays have characterized A-582941 as a partial agonist at the α7 nAChR.[1] In Xenopus oocytes expressing human α7 nAChRs, A-582941 elicited a maximal response that was 52% of that induced by acetylcholine, with an EC50 value of 4260 nM.[1] At the rat α7 nAChR, it demonstrated 60% of the maximal acetylcholine response with an EC50 of 2450 nM.[1] The agonist effects of A-582941 are potentiated by positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596.[1]
In contrast to its activity at α7 nAChRs, A-582941 did not activate recombinant heteromeric nAChRs (α4β2, α3β2, α3β4, or α4β4) or native human α3β4* nAChRs in IMR-32 cells at concentrations up to 100,000 nM.[1] It also failed to evoke currents in Xenopus oocytes expressing the α9α10 nAChR construct.[1]
| Receptor | Assay System | Parameter | Value |
| Human α7 nAChR | Xenopus Oocytes | EC50 | 4260 nM[1] |
| Human α7 nAChR | Xenopus Oocytes | Emax (% of ACh) | 52%[1] |
| Rat α7 nAChR | Xenopus Oocytes | EC50 | 2450 nM[1] |
| Rat α7 nAChR | Xenopus Oocytes | Emax (% of ACh) | 60%[1] |
| Heteromeric nAChRs (α4β2, α3β2, α3β4, α4β4) | FLIPR (Ca2+ dynamics) | Efficacy | <20% at 100,000 nM[1] |
| Human α3β4* nAChR | IMR-32 Cells | Efficacy | <20% at 100,000 nM[1] |
| α9α10 nAChR | Xenopus Oocytes | Efficacy | No current evoked up to 100,000 nM[1] |
| Table 2: Functional Activity of A-582941 at Nicotinic Acetylcholine Receptors. |
Intracellular Signaling Pathways
Activation of α7 nAChRs by A-582941 triggers downstream signaling cascades known to be involved in synaptic plasticity, cell survival, and cognitive function.[1]
MAP Kinase/ERK Pathway
A-582941 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In PC12 cells expressing α7 nAChRs, A-582941 increased ERK1/2 phosphorylation with an EC50 of 95 nM.[1][5] This effect was blocked by the α7 nAChR antagonist MLA, confirming that it is mediated by the target receptor.[1]
CREB Phosphorylation
The cAMP response element-binding protein (CREB) is a transcription factor crucial for long-term memory formation. A-582941 administration has been demonstrated to increase the phosphorylation of CREB in the cingulate cortex.[1]
PI3K/Akt/GSK3β Pathway
The neuroprotective effects of A-582941 are thought to be mediated, at least in part, through the PI3K/Akt/GSK3β cell survival pathway.[1] A-582941 has been shown to increase the phosphorylation of GSK-3β at Ser-9, which leads to its inhibition.[1] This is significant as GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Caption: Signaling pathways activated by A-582941.
In Vivo Pharmacology
Pharmacokinetics
A-582941 exhibits favorable pharmacokinetic properties, including good oral bioavailability and excellent penetration of the central nervous system.[1] In mice and rats, oral bioavailability is approximately 100% and 90%, respectively.[1] The compound demonstrates a high brain-to-plasma ratio of about 10, which is maintained for at least 9 hours post-administration in mice.[1] Plasma protein binding is moderate across various species, including humans (73%), ensuring that a substantial fraction of the circulating drug is pharmacologically active.[1]
| Species | Oral Bioavailability (%) | Brain:Plasma Ratio | Plasma Protein Binding (%) |
| Mouse | ~100[1] | ~10[1] | 77[1] |
| Rat | 90[1] | Not Specified | 72[1] |
| Dog | 22[5] | Not Specified | 70[1] |
| Monkey | 50[5] | Not Specified | 68[1] |
| Human | Not Specified | Not Specified | 73[1] |
| Table 3: Pharmacokinetic Parameters of A-582941 across Species. |
Effects on Neurotransmitter Release
In vivo microdialysis studies in freely moving rats have shown that systemic administration of A-582941 (3 µmol/kg, i.p.) leads to a moderate and sustained increase in acetylcholine release in the medial prefrontal cortex.[1] This demonstrates that α7 nAChR activation can modulate cholinergic transmission in brain regions relevant to cognition.
Procognitive Efficacy
A-582941 has demonstrated broad-spectrum efficacy in various animal models of cognitive function.[1]
-
Social Recognition in Rats: A-582941 enhanced short-term social recognition memory.[1]
-
Delayed Matching-to-Sample (DMTS) in Monkeys: The compound improved performance in this task of working memory.[1]
-
Inhibitory Avoidance in Mice: A-582941 enhanced memory consolidation in this fear-motivated learning paradigm.[1]
-
Sensory Gating Deficit: A-582941 normalized sensory gating deficits, a pre-attentive cognitive process that is impaired in schizophrenia.[1]
-
MK-801-Induced Cognitive Deficits: In a rat model of schizophrenia using the NMDA receptor antagonist MK-801, A-582941 improved cognitive and negative symptoms.[3]
Neuroprotective Effects
In vitro studies using PC12 cells have shown that A-582941 (0.1–100 µM) protects against cell death induced by nerve growth factor (NGF) withdrawal.[1][5] This neuroprotective effect is likely mediated by the activation of the PI3K/Akt/GSK3β signaling pathway.[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of A-582941 for various nAChR subtypes.
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat whole brain, human frontal cortex) or cells expressing the receptor of interest (e.g., IMR-32) are homogenized in an appropriate buffer. The homogenate is then centrifuged to obtain a membrane preparation.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]A-585539 for α7, [3H]cytisine for α4β2, [3H]epibatidine for α3β4*) and varying concentrations of the test compound (A-582941).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
In Vivo Microdialysis
Objective: To measure the effect of A-582941 on extracellular acetylcholine levels in the brain.
General Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of acetylcholine.
-
Drug Administration: A-582941 is administered (e.g., intraperitoneally).
-
Post-Drug Collection: Dialysate samples continue to be collected.
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]
Safety and Tolerability
A-582941 has demonstrated a benign secondary pharmacodynamic and tolerability profile in a battery of preclinical assays.[1][2] In cardiovascular assessments, intravenous infusion of A-582941 resulted in only a modest increase in heart contractility that plateaued at higher doses, with no significant changes in heart rate, blood pressure, or vascular resistance at plasma exposures up to 150-fold above efficacious levels.[1] No significant adverse effects on gastrointestinal or central nervous system function were observed.[1]
Conclusion
A-582941 dihydrochloride is a selective α7 nAChR partial agonist with a compelling preclinical pharmacological profile. Its high affinity for the target receptor, excellent CNS penetration, and demonstrated efficacy in models of cognitive enhancement and neuroprotection position it as a strong candidate for further development. The activation of key intracellular signaling pathways, such as the ERK and CREB pathways, provides a mechanistic basis for its observed procognitive effects. The comprehensive data summarized in this technical guide underscore the potential of A-582941 as a therapeutic agent for cognitive dysfunction in various CNS disorders.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to A-582941 Dihydrochloride for Cognitive Deficit Research
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a comprehensive technical overview of A-582941 dihydrochloride (B599025), a selective α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. It details its pharmacological profile, mechanism of action, and application in preclinical models of cognitive dysfunction, serving as a resource for professionals engaged in neuroscience and drug discovery.
Introduction: The Role of α7 nAChR in Cognition
The α7 neuronal nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[1][2] This receptor is implicated in various aspects of cognition, including working memory, attention, and sensory gating.[1][2] Dysfunction of the α7 nAChR system has been linked to the pathophysiology of cognitive deficits in neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease.[2][3] Consequently, selective activation of the α7 nAChR by agonists or positive allosteric modulators represents a promising therapeutic strategy for ameliorating these cognitive impairments.[1][4]
A-582941 is a novel biaryl diamine compound identified as a potent and selective partial agonist for the α7 nAChR.[1][2] It exhibits favorable pharmacokinetic properties, including excellent central nervous system (CNS) penetration, making it a valuable tool for investigating the therapeutic potential of α7 nAChR agonism.[1][5] This guide summarizes the preclinical characterization of A-582941, presenting key quantitative data, experimental methodologies, and visual representations of its molecular and systemic effects.
Molecular Pharmacology
A-582941 demonstrates high-affinity binding and selective partial agonism at the α7 nAChR. Its pharmacological activity has been characterized through radioligand binding assays and electrophysiological studies.
Data Presentation: Binding Affinity and Functional Activity
The in vitro binding and functional parameters of A-582941 are summarized below. The data highlights its high affinity and selectivity for the α7 nAChR over other receptors, notably the structurally related 5-HT3 receptor.
| Parameter | Receptor/Assay | Species | Value | Reference |
| Binding Affinity (Ki) | α7 nAChR (vs. [3H]A-585539) | Rat (Brain Membranes) | 10.8 nM | [1][6][7] |
| α7 nAChR | Human (Frontal Cortex) | 16.7 nM | [6][7] | |
| 5-HT3 Receptor (vs. [3H]BRL-43694) | Human | 150 nM | [1][6][7] | |
| Functional Activity (EC50) | α7 nAChR (Peak Current) | Human | 4260 nM | [1][8] |
| α7 nAChR (Peak Current) | Rat | 2450 nM | [1] | |
| 5-HT3 Receptor | Human | 4600 nM | [1] | |
| ERK1/2 Phosphorylation | PC12 Cells | 95 nM | [1][7] | |
| Efficacy (% of max response) | α7 nAChR (vs. Acetylcholine) | Human | 52% | [1] |
| α7 nAChR (vs. Acetylcholine) | Rat | 60% | [1] | |
| 5-HT3 Receptor (vs. 5-HT) | Human | ~100% | [1] |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a typical competitive binding assay to determine the affinity (Ki) of A-582941 for the α7 nAChR.
Objective: To determine the binding affinity of A-582941 by measuring its ability to displace a known high-affinity radioligand from α7 nAChRs in brain tissue homogenates.
Materials:
-
Tissue: Rat brain membranes or human frontal cortex tissue.
-
Radioligand: [3H]A-585539 or another selective α7 nAChR agonist radioligand.
-
Test Compound: A-582941 dihydrochloride at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled α7 agonist (e.g., nicotine (B1678760) or unlabeled A-585539).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh assay buffer to a specific protein concentration.
-
Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of A-582941. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-582941 concentration. Determine the IC50 (concentration of A-582941 that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cellular Signaling Pathways
Activation of the α7 nAChR by A-582941 initiates intracellular signaling cascades crucial for synaptic plasticity and cell survival, which are thought to underlie its pro-cognitive effects.[1][2] In vitro and in vivo studies confirm that A-582941 stimulates the phosphorylation of key signaling proteins.[1][7]
Visualization: A-582941-Mediated Signaling
Caption: A-582941 activates α7 nAChR, leading to downstream signaling cascades.
Data Presentation: In Vivo Biochemical Effects
Administration of A-582941 in mice leads to a dose-dependent increase in the phosphorylation of key signaling proteins in brain regions critical for cognition.
| Effect | Brain Region | Dose Range (i.p.) | Outcome | Reference |
| p-ERK1/2 Increase | Cingulate Cortex, Hippocampus | 0.01 - 1.00 µmol/kg | Dose-dependent increase | [1][7] |
| p-CREB Increase | Cingulate Cortex | 0.01 - 1.00 µmol/kg | Dose-dependent increase | [1][7] |
| p-GSK-3β (Ser-9) Increase | Cingulate Cortex | 0.1 - 1.0 µmol/kg | Dose-dependent increase | [1][7] |
Experimental Protocol: In Vivo Protein Phosphorylation Analysis
This protocol describes a method to assess the effect of A-582941 on protein phosphorylation in the mouse brain using immunohistochemistry.
Objective: To measure the dose-dependent increase in phosphorylated ERK1/2, CREB, and GSK-3β in specific brain regions following systemic administration of A-582941.
Materials:
-
Animals: Male mice (e.g., C57BL/6).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline or DMSO).
-
Anesthetics and Perfusion Solutions: (e.g., pentobarbital, saline, 4% paraformaldehyde).
-
Tissue Processing Equipment: Vibratome or cryostat.
-
Primary Antibodies: Rabbit anti-p-ERK1/2, rabbit anti-p-CREB, rabbit anti-p-GSK-3β (Ser-9).
-
Secondary Antibody: Biotinylated anti-rabbit IgG.
-
Detection Reagents: Avidin-biotin complex (ABC) kit, diaminobenzidine (DAB).
-
Microscope and Image Analysis Software.
Procedure:
-
Dosing: Administer A-582941 intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1.0 µmol/kg) or vehicle to different groups of mice.
-
Tissue Collection: At a specified time post-injection (e.g., 15 minutes), deeply anesthetize the mice.[1]
-
Perfusion: Perform transcardial perfusion, first with ice-cold saline to clear the blood, followed by 4% paraformaldehyde in phosphate (B84403) buffer to fix the tissue.
-
Brain Extraction: Carefully dissect the brain and post-fix it in the same fixative overnight at 4°C.
-
Sectioning: Transfer the brain to a sucrose (B13894) solution for cryoprotection. Section the brain into thin slices (e.g., 40 µm) using a vibratome or cryostat. Collect sections containing the hippocampus and cingulate cortex.
-
Immunohistochemistry:
-
Wash sections and quench endogenous peroxidase activity.
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum).
-
Incubate sections overnight at 4°C with the desired primary antibody diluted in blocking solution.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal using DAB as a chromogen, which produces a brown precipitate at the site of the antigen.
-
-
Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Capture images of the target brain regions using a light microscope. Quantify the staining intensity or the number of positive cells using image analysis software.
-
Statistical Analysis: Compare the results from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Pharmacokinetics and CNS Distribution
A-582941 was developed to have improved CNS penetration and pharmacokinetic properties.[1] It demonstrates good oral bioavailability across multiple species and readily distributes to the brain.
Data Presentation: Pharmacokinetic and Physicochemical Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | ~100% | [5][7] |
| Rat | 90% | [7] | |
| Dog | 22% | [7] | |
| Monkey | 50% | [7] | |
| Brain-to-Plasma Ratio | Mouse | 20:1 | [5] |
| Plasma Protein Binding | Human | 73% | [1] |
| Monkey | 68% | [1] | |
| Dog | 70% | [1] | |
| Rat | 72% | [1] | |
| Mouse | 77% | [1] | |
| logD (pH 7.4) | N/A | 1.0 | [1] |
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study of A-582941.
Preclinical Efficacy in Cognitive Models
A-582941 has demonstrated broad-spectrum efficacy in various animal models, enhancing performance in domains relevant to human cognitive deficits.[1][2] These include models assessing working memory, recognition memory, memory consolidation, and sensory gating.[1][2]
Visualization: Novel Object Recognition Test (NORT) Workflow
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
A-582941 Dihydrochloride: A Technical Guide on its Therapeutic Potential in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-582941 dihydrochloride (B599025), a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data supporting its use in neurodegenerative disease models. We delve into its mechanism of action, summarizing key quantitative data on its efficacy and target engagement. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the compound's effects. While significant research has been conducted on its neuroprotective and cognitive-enhancing properties, particularly relevant to Alzheimer's disease, its evaluation in specific Parkinson's and Huntington's disease models is less documented in publicly available literature.
Mechanism of Action
A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. Its therapeutic effects in neurodegenerative models are primarily attributed to the activation of this receptor, which in turn modulates several downstream signaling pathways crucial for neuronal survival, synaptic plasticity, and cognitive function.
Signaling Pathways
Activation of α7 nAChRs by A-582941 initiates a cascade of intracellular events, most notably the phosphorylation and activation of:
-
Extracellular signal-regulated kinases 1/2 (ERK1/2): This pathway is critical for synaptic plasticity and cell survival[1][2].
-
cAMP response element-binding protein (CREB): A transcription factor that plays a vital role in learning, memory, and neuronal survival[1][2].
-
Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen (B147801) synthase kinase 3β (GSK-3β): This pathway is central to cell survival and is implicated in the pathophysiology of Alzheimer's disease, particularly in the context of tau hyperphosphorylation[1][3]. A-582941 has been shown to increase the inhibitory phosphorylation of GSK-3β at Ser-9[1][3].
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of A-582941.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| Ki (α7 nAChR) | Rat Brain Membranes | 10.8 nM | [1] |
| Human Frontal Cortex | 16.7 nM | [4] | |
| Ki (5-HT3 Receptor) | Human | 150 nM | [1] |
| EC50 (ERK1/2 Phosphorylation) | PC12 Cells | 95 nM | [1] |
Table 2: In Vivo Effects on Signaling Pathways
| Endpoint | Animal Model | Doses (i.p.) | Effect | Brain Region | Reference |
| ERK1/2 Phosphorylation | Mouse | 0.01 - 1.0 µmol/kg | Dose-dependent increase | Cingulate Cortex, Hippocampus | [1] |
| CREB Phosphorylation | Mouse | 0.01 - 1.0 µmol/kg | Dose-dependent increase | Cingulate Cortex | [1] |
| GSK-3β Phosphorylation (Ser-9) | Mouse | 0.1 - 1.0 µmol/kg | Dose-dependent increase | Cingulate Cortex | [1] |
| Tg2576 (APP) Mice | Continuous infusion | Increased | Hippocampus | [3] | |
| Tau Phosphorylation | Hypothermia-induced mouse model | Continuous infusion | Decreased | Hippocampal CA3 Mossy Fibers | [3] |
| APP/tau double transgenic mice | Continuous infusion | Decreased | Spinal Motoneurons | [3] | |
| Acetylcholine Release | Rat | 3 µmol/kg | Moderate increase | Medial Prefrontal Cortex | [1] |
Table 3: Efficacy in Behavioral Models
| Cognitive Domain | Model | Species | Effective Doses (i.p.) | Outcome | Reference |
| Short-term Memory | Social Recognition Test | Rat | 1 µmol/kg | Enhanced recognition | [1] |
| Memory Consolidation | Inhibitory Avoidance Test | Mouse | 0.01 - 1.0 µmol/kg | Increased crossover latency | [1] |
| Working Memory | Delayed Match-to-Sample | Monkey | 0.003 - 0.1 µmol/kg | Increased correct response rate | [1] |
| Sensorimotor Gating | Prepulse Inhibition | Rat (MK-801 model) | 1 mg/kg | No improvement | [5] |
| Visual & Spatial Memory | Novel Object Recognition | Rat (MK-801 model) | 1 mg/kg | Improved discrimination index | [5] |
| Morris Water Maze | Rat (MK-801 model) | 1 mg/kg | Decreased latency to find platform | [5] | |
| Social Behavior | Social Interaction Test | Rat (MK-801 model) | 1 mg/kg | Improved social following, decreased avoidance | [5] |
A-582941 in Neurodegenerative Disease Models
Alzheimer's Disease
The primary evidence for the therapeutic potential of A-582941 in Alzheimer's disease comes from its effects on pathways related to tau pathology and its cognitive-enhancing properties. By inhibiting GSK-3β, a major kinase responsible for tau hyperphosphorylation, A-582941 has been shown to decrease tau phosphorylation in relevant mouse models[3]. Furthermore, its ability to improve performance in various memory tasks in rodents and non-human primates suggests a potential to ameliorate the cognitive deficits characteristic of Alzheimer's disease[1][6]. The stimulation of acetylcholine release in the prefrontal cortex also addresses the cholinergic deficit observed in Alzheimer's patients[1].
Parkinson's Disease and Huntington's Disease
Experimental Protocols
In Vitro ERK1/2 Phosphorylation Assay
This protocol is a general representation based on standard Western blotting procedures for measuring protein phosphorylation.
Procedure:
-
Cell Culture and Treatment: PC12 cells are cultured to approximately 80% confluency and then serum-starved for 2-4 hours. The cells are then treated with varying concentrations of A-582941 for a specified time (e.g., 15-30 minutes).
-
Protein Extraction: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
In Vivo Microdialysis for Acetylcholine Release
This protocol provides a general outline for measuring neurotransmitter levels in the brain of a freely moving animal.
Procedure:
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed to recover for several days.
-
Microdialysis: A microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: After a stabilization period, baseline dialysate samples are collected. A-582941 is then administered intraperitoneally, and samples are collected at regular intervals.
-
Analysis: The concentration of acetylcholine in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Behavioral Assays
This test assesses hippocampal-dependent spatial learning and memory.
Procedure:
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface in one quadrant.
-
Acquisition Phase: Mice or rats are given several trials per day for several consecutive days to find the hidden platform, starting from different locations.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.
-
Drug Administration: A-582941 is administered before the daily trials.
This test evaluates recognition memory.
Procedure:
-
Habituation: The animal is allowed to explore an empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Test Phase: After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.
-
Drug Administration: A-582941 is administered before the familiarization phase.
Conclusion
A-582941 dihydrochloride demonstrates significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action, centered on the activation of the α7 nAChR and subsequent modulation of key signaling pathways involved in neuronal survival and plasticity, is well-supported by preclinical data. The compound has consistently shown cognitive-enhancing effects in a variety of animal models. However, a notable gap exists in the literature regarding its efficacy in specific models of Parkinson's and Huntington's diseases. Further research in these areas is warranted to fully elucidate the therapeutic scope of A-582941. The detailed protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community to build upon these promising findings.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alpha7 nicotinic acetylcholine receptor activation regulates glycogen synthase kinase3beta and decreases tau phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. Brain Imaging of Nicotinic Receptors in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-7 nicotinic acetylcholine receptor agonist treatment in a rat model of Huntington's disease and involvement of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-582941 Dihydrochloride: A Technical Guide on its Role in Psychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2][3] Its ability to penetrate the central nervous system and modulate cholinergic signaling has positioned it as a significant tool in preclinical research, particularly in studies related to the cognitive deficits observed in psychiatric disorders like schizophrenia.[1][4][5] This technical guide provides an in-depth overview of A-582941, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing associated signaling pathways and workflows.
Core Data Presentation
In Vitro Binding Affinity and Functional Activity
A-582941 demonstrates high-affinity binding to both human and rat α7 nAChRs and acts as a partial agonist. Its selectivity for the α7 subtype over other nAChR subtypes and the 5-HT₃ receptor is a key characteristic.
| Parameter | Species/System | Value | Radioligand/Method |
| Binding Affinity (Ki) | |||
| α7 nAChR | Human (frontal cortex) | 16.7 nM[5][6][7] | [³H]A-585539 |
| α7 nAChR | Rat (brain membranes) | 10.8 nM[1][6][7] | [³H]A-585539 |
| α7 nAChR | Rat (brain membranes) | 88 nM[1] | [³H]methyllycaconitine (antagonist) |
| 5-HT₃ Receptor | Human | 150 nM[1][6][7] | [³H]BRL-43694 |
| Functional Activity (EC₅₀) | |||
| α7 nAChR (current) | Human (Xenopus oocytes) | 4260 nM[1][2] | Electrophysiology |
| α7 nAChR (current) | Rat (Xenopus oocytes) | 2450 nM[1] | Electrophysiology |
| α7 nAChR (ERK1/2 Phos.) | Rat (PC12 cells) | 95 nM[1][8] | In vitro phosphorylation assay |
| 5-HT₃ Receptor | Human | 4600 nM[1] | Functional Assay |
In Vivo Efficacy in Preclinical Models of Cognition
A-582941 has been shown to enhance cognitive performance across various domains in animal models relevant to psychiatric disorders.
| Cognitive Domain | Model | Species | Effective Dose (µmol/kg) | Key Finding |
| Working Memory | Delayed Match-to-Sample | Monkey | 0.003 - 0.100[1] | Improved performance |
| Short-term Recognition Memory | Social Recognition | Rat | 0.1 - 1.0 (acute)[1] | Improved recognition of a juvenile |
| Memory Consolidation | Inhibitory Avoidance | Mouse | 0.01 - 1.00[1] | Increased crossover latency |
| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0 - 10.0 (acute)[1] | Improved sensory gating |
| Cognitive & Negative Symptoms | Sub-chronic MK-801 | Rat | 1 mg/kg (i.p.)[4][9] | Improved social and cognitive deficits |
Signaling Pathways and Experimental Workflows
A-582941 Signaling Pathway
A-582941, upon binding to the α7 nAChR, initiates a cascade of intracellular signaling events implicated in cognitive function and neuroprotection. This includes the activation of the ERK1/2 and CREB pathways, as well as the phosphorylation of GSK-3β.
Caption: A-582941 mediated α7 nAChR signaling pathway.
Experimental Workflow: Sub-chronic MK-801 Model of Schizophrenia
This workflow outlines the experimental design for inducing a schizophrenia-like phenotype in rats using the NMDA receptor antagonist MK-801 and subsequent treatment with A-582941 to assess its therapeutic potential.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Methodological & Application
Application Notes and Protocols for A-582941 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognitive function.[1][2] As an agonist, A-582941 activates the α7 nAChR, leading to the modulation of downstream signaling pathways implicated in learning, memory, and neuroprotection.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and biological effects of A-582941 dihydrochloride.
Mechanism of Action
A-582941 selectively binds to and activates α7 nAChRs, leading to the influx of cations, primarily Ca2+, into the neuron. This influx triggers the activation of various intracellular signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. The activation of these pathways culminates in the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in synaptic plasticity and cell survival.
Caption: Signaling pathway of A-582941 via α7 nAChR activation.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of A-582941.
Table 1: Receptor Binding Affinity
| Receptor Target | Radioligand | Preparation | Ki (nM) | Reference |
| Rat α7 nAChR | [3H]A-585539 | Brain membranes | 10.8 | [1] |
| Human α7 nAChR | [3H]A-585539 | - | 16.7 | [3] |
Table 2: Functional Activity
| Assay System | Receptor | Parameter | Value | Reference |
| Xenopus oocytes | Rat α7 nAChR | EC50 | 2450 nM | [1] |
| Xenopus oocytes | Rat α7 nAChR | Efficacy (vs ACh) | 60% | [1] |
| PC12 cells | α7 nAChR | ERK1/2 Phosphorylation EC50 | 95 nM | [1] |
| Xenopus oocytes | Human 5-HT3 | EC50 | 4600 nM | [1] |
Experimental Protocols
α7 nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of A-582941 for the α7 nAChR.
Materials:
-
Test compound: this compound
-
Radioligand: [3H]Methyllycaconitine ([3H]MLA) or other suitable α7 nAChR antagonist radioligand
-
Membrane preparation: Rat brain membranes or cell line membranes expressing α7 nAChRs
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled MLA or other suitable α7 nAChR antagonist (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of A-582941 in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, [3H]MLA (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Unlabeled MLA, [3H]MLA, and membrane preparation.
-
Competition Binding: A-582941 dilution, [3H]MLA, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of A-582941 by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for α7 nAChR Radioligand Binding Assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to measure the effect of A-582941 on ERK1/2 phosphorylation in a suitable cell line (e.g., PC12 cells).
Materials:
-
PC12 cells (or another cell line expressing α7 nAChRs)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed PC12 cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of A-582941 for a specified time (e.g., 5-30 minutes). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.
Neuroprotection Assay (NGF Withdrawal in PC12 Cells)
This assay evaluates the ability of A-582941 to protect neuronal-like cells from apoptosis induced by nerve growth factor (NGF) withdrawal.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Protocol:
-
Seed PC12 cells in 96-well plates and differentiate them into a neuronal phenotype by treating with NGF (e.g., 50-100 ng/mL) for 5-7 days.
-
After differentiation, wash the cells with serum-free medium to remove NGF.
-
Add fresh serum-free medium containing different concentrations of A-582941. Include a positive control (with NGF) and a negative control (without NGF or A-582941).
-
Incubate the cells for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the positive control.
Cell Viability Assay (MTT Assay)
This general protocol can be used to assess the effect of A-582941 on the viability of various cell lines.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT reagent
-
Solubilization solution
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of A-582941. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with A-582941.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with A-582941 for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for A-582941 Dihydrochloride in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] In the PC12 cell line, a well-established model for neuronal differentiation and neuroprotective studies, A-582941 has been demonstrated to exert significant neuroprotective and signaling-modulatory effects. These application notes provide a comprehensive overview of the use of A-582941 in PC12 cells, including detailed experimental protocols and a summary of key quantitative data. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of α7 nAChR agonists.
Data Presentation
The following tables summarize the quantitative data from experiments conducted with A-582941 dihydrochloride in PC12 cells.
Table 1: In Vitro Efficacy of A-582941 in PC12 Cells
| Parameter | Value | Cell Line | Experimental Context | Reference |
| Neuroprotection | ||||
| Concentration Range | 0.1 - 100 µM | PC12 | Protection against NGF withdrawal-induced cell death | [1] |
| Signal Transduction | ||||
| EC50 for ERK1/2 Phosphorylation | 95 nM | PC12 | In the presence of an α7-selective positive allosteric modulator (PAM) | [1][3] |
| EC50 for ERK1/2 Phosphorylation | 180 nM | PC12 | In the presence of 10 µM PNU-120596 (PAM) |
Table 2: Receptor Binding Affinity of A-582941
| Receptor | Ki Value | Species | Reference |
| α7 nAChR | 10.8 nM | Rat (brain membranes) | [4] |
| α7 nAChR | 16.7 nM | Human | [4] |
Experimental Protocols
PC12 Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing and maintaining the PC12 cell line.
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagen Type IV-coated culture flasks and plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved PC12 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Plate the cells in collagen-coated T-75 flasks at a density of 2-5 x 104 cells/cm2. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells when they reach 80-90% confluency. Aspirate the old medium and wash the cells once with sterile PBS. Add 3-5 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-10 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:3 to 1:6 split ratio.
Neuroprotection Assay: NGF Withdrawal-Induced Cell Death
This protocol describes a method to assess the neuroprotective effects of A-582941 against apoptosis induced by Nerve Growth Factor (NGF) withdrawal in differentiated PC12 cells.
Materials:
-
Differentiated PC12 cells (treated with 50-100 ng/mL NGF for 5-7 days)
-
Serum-free DMEM
-
This compound stock solution (dissolved in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well collagen-coated plates
Procedure:
-
Cell Differentiation: Seed PC12 cells in collagen-coated 96-well plates at a density of 1 x 104 cells/well in complete growth medium. After 24 hours, replace the medium with differentiation medium (DMEM supplemented with 1% HS and 50-100 ng/mL NGF). Culture for 5-7 days to induce a neuronal phenotype, replacing the medium every 2-3 days.
-
NGF Withdrawal and Treatment: After differentiation, gently wash the cells twice with serum-free DMEM to remove any residual NGF.
-
Add serum-free DMEM containing various concentrations of A-582941 (e.g., 0.1, 1, 10, 100 µM) to the designated wells. Include a positive control (NGF-containing medium) and a negative control (serum-free medium without A-582941).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the positive control.
-
Western Blot Analysis of ERK1/2 and CREB Phosphorylation
This protocol details the procedure for detecting the phosphorylation of ERK1/2 and CREB in PC12 cells following treatment with A-582941.
Materials:
-
PC12 cells
-
Serum-free DMEM
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-total-CREB
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed PC12 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours in serum-free DMEM.
-
Treat the cells with A-582941 at the desired concentrations (e.g., 10, 100, 1000 nM) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Visualizations
A-582941 activates α7 nAChRs, leading to the modulation of key intracellular signaling pathways that are crucial for neuronal survival and cognitive function.
A-582941-Mediated Neuroprotective Signaling Pathway
Activation of α7 nAChRs by A-582941 is suggested to promote cell survival through the PI3K/Akt/GSK3β pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: A-582941 neuroprotective signaling.
A-582941-Mediated Cognitive Enhancement Signaling Pathway
A-582941 has been shown to activate the ERK/CREB signaling cascade, which is critically involved in synaptic plasticity and memory formation.[1][2]
Caption: A-582941 cognitive enhancement signaling.
Experimental Workflow for Neuroprotection Assay
The following diagram illustrates the key steps in the NGF withdrawal-induced cell death assay.
Caption: Neuroprotection assay workflow.
Experimental Workflow for Western Blot Analysis
This diagram outlines the workflow for assessing protein phosphorylation via Western blotting.
Caption: Western blot analysis workflow.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. [PDF] Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing A-582941 Dihydrochloride in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of A-582941 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in the Xenopus laevis oocyte expression system. This document outlines the pharmacological properties of A-582941, detailed experimental protocols for oocyte preparation and electrophysiological recording, and the expected outcomes based on preclinical research.
Introduction to A-582941
A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, where it plays a crucial role in cognitive processes.[1][2] In Xenopus oocytes expressing recombinant human or rat α7 nAChRs, A-582941 elicits characteristic rapidly desensitizing inward currents.[1] This response can be blocked by the specific α7 antagonist, methyllycaconitine (B43530) (MLA), and potentiated by positive allosteric modulators such as PNU-120596.[1] Functionally, activation of α7 nAChRs by agonists like A-582941 is known to trigger downstream signaling cascades, including the phosphorylation of ERK1/2 and CREB, which are implicated in cognitive enhancement.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of A-582941 at α7 nAChRs expressed in Xenopus oocytes and other relevant systems.
Table 1: Agonist Activity of A-582941 at α7 nAChRs in Xenopus Oocytes
| Receptor Subtype | Species | Parameter | Value | Efficacy (vs. ACh) | Reference |
| α7 nAChR | Human | EC50 | 4260 nM | 52% | [1] |
| α7 nAChR | Rat | EC50 | 2450 nM | 60% | [1] |
| α7 nAChR (in presence of 3µM PNU-120596) | Human | Apparent EC50 | 580 nM | 207% | [1] |
Table 2: Binding Affinity and Selectivity of A-582941
| Target | Species | Parameter | Value | Reference |
| α7 nAChR | Rat (brain membranes) | Ki ([³H]A-585539) | 10.8 nM | [1] |
| α7 nAChR | Human (frontal cortex) | Ki | 16.7 nM | [4] |
| α7 nAChR | Rat (brain membranes) | Ki ([³H]MLA) | 88 nM | [1] |
| 5-HT3 Receptor | Human | Ki | 150 nM | [1][4] |
| 5-HT3 Receptor | Human | EC50 | 4600 nM | ~100% (vs. 5-HT) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by A-582941 and the general experimental workflow for its characterization in Xenopus oocytes.
Experimental Protocols
Materials and Reagents
-
A-582941 dihydrochloride: Prepare a stock solution (e.g., 10 mM) in sterile water or a suitable buffer. Store aliquots at -20°C or -80°C.[5]
-
Methyllycaconitine (MLA): Prepare a stock solution in water or appropriate buffer.
-
PNU-120596: Prepare a stock solution in DMSO.[6]
-
cRNA for human or rat α7 nAChR: Synthesized in vitro from a linearized plasmid template.
-
Xenopus laevis frogs
-
Collagenase (Type IA)
-
ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4-7.5.[4][7]
-
Ca²⁺-free ND96 Solution
-
ND96 Incubation Medium: ND96 supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/ml streptomycin/penicillin.[3][4]
-
Microinjection and Two-Electrode Voltage Clamp (TEVC) setup
Protocol 1: Preparation of Xenopus Oocytes
-
Anesthetize a female Xenopus laevis frog by immersion in a tricaine (B183219) solution (e.g., 0.3%).[1]
-
Surgically remove a portion of the ovary and place it in Ca²⁺-free ND96 solution.
-
Manually separate the ovarian lobes into smaller clusters.
-
To defolliculate, incubate the oocyte clusters in a solution of collagenase (e.g., 2 mg/mL in Ca²⁺-free ND96) with gentle agitation for 1-2 hours at room temperature.[4]
-
Monitor the digestion process and stop when about 80% of the oocytes are separated.
-
Wash the oocytes thoroughly with regular ND96 solution at least five times to remove the collagenase.[7]
-
Under a dissecting microscope, select healthy Stage V-VI oocytes, characterized by their large size and distinct animal (dark) and vegetal (light) poles.
-
Store the selected oocytes in ND96 incubation medium at 16-18°C.
Protocol 2: cRNA Microinjection
-
Prepare glass microinjection needles with a tip diameter of approximately 20 µm.
-
Backfill the needle with mineral oil, then load with the α7 nAChR cRNA solution (e.g., 50 ng total cRNA per oocyte).[8]
-
Secure an oocyte on an injection stage.
-
Inject approximately 50 nL of the cRNA solution into the cytoplasm of the oocyte.[9]
-
Transfer the injected oocytes to fresh ND96 incubation medium.
-
Incubate the oocytes for 2 to 7 days at 16-18°C to allow for receptor expression.[2]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Place an injected oocyte in the recording chamber, which is continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.[10]
-
Baseline Recording: Perfuse the oocyte with ND96 solution to establish a stable baseline current.
-
Agonist Application: Apply A-582941 at various concentrations by switching the perfusion solution. The rapid application will evoke an inward current that desensitizes quickly.
-
Antagonist Studies: To confirm the involvement of α7 nAChRs, pre-incubate the oocyte with MLA (e.g., 100 nM) for a few minutes before co-applying A-582941 and MLA.[1] The A-582941-evoked current should be significantly reduced or abolished.
-
Potentiation Studies: To investigate allosteric modulation, pre-incubate the oocyte with a positive allosteric modulator like PNU-120596 (e.g., 3 µM) before co-applying A-582941 and PNU-120596.[1] This should result in an enhanced current response.
-
Data Analysis: Measure the peak amplitude of the evoked currents for each concentration of A-582941. Construct dose-response curves and calculate the EC50 value.
These protocols provide a robust framework for investigating the functional properties of this compound at α7 nAChRs expressed in Xenopus oocytes. The high level of receptor expression and the ease of electrophysiological recording make this system ideal for detailed pharmacological characterization.
References
- 1. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Xenopus laevis oocytes [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. cRNA preparations and Xenopus oocyte injection [bio-protocol.org]
- 9. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-582941 Dihydrochloride In Vivo Administration in Mice
These application notes provide detailed information and protocols for the in vivo use of A-582941 dihydrochloride (B599025), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in mice. This document is intended for researchers, scientists, and drug development professionals investigating the cognitive-enhancing and neuroprotective effects of this compound.
Introduction
A-582941 is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) with high affinity for rat and human receptors (Kᵢ of 10.8 nM and 16.7 nM, respectively).[1] It also exhibits affinity for the human 5-HT₃ receptor (Kᵢ of 150 nM).[1] Preclinical studies have demonstrated its ability to enhance cognitive performance in various behavioral models, including those assessing working memory, short-term recognition memory, and memory consolidation.[2][3] The mechanism of action involves the activation of downstream signaling pathways crucial for cognitive function, such as the phosphorylation of ERK1/2, CREB, and GSK3β.[1][2][3] A-582941 readily crosses the blood-brain barrier, achieving brain concentrations approximately 10-fold higher than in plasma.[2]
Quantitative Data Summary
The following tables summarize the in vivo dosages and pharmacokinetic parameters of A-582941 in mice.
Table 1: In Vivo Efficacious Dosages of A-582941 in Mice
| Cognitive Domain | Behavioral Model | Effective Dose Range (μmol/kg) | Route of Administration | Efficacy | Plasma Concentration (ng/mL) |
| Memory Consolidation | 24-hr Inhibitory Avoidance | 0.01 - 1.00 | i.p. | +++ / 0.10 μmol/kg | 2.6 |
| Sensory Gating | Auditory Evoked Potential | 3.0 - 10.0 | i.p. | ++ / 3.0 μmol/kg (repeated) | 44.0 |
-
Efficacy Rating: +++ (70–100% efficacy), ++ (30–70% efficacy) relative to the positive control used in the respective experiments.[2]
-
i.p.: Intraperitoneal
Table 2: Pharmacokinetic Parameters of A-582941 in Mice
| Parameter | Value | Route of Administration | Dose (μmol/kg) |
| Cₘₐₓ (Plasma) | 23 ng/mL | i.p. | 1 |
| Cₘₐₓ (Brain) | 285 ng/g | i.p. | 1 |
| Tₘₐₓ (Plasma) | ~15 min | i.p. | 1 |
| Tₘₐₓ (Brain) | ~20 min | i.p. | 1 |
| Brain:Plasma Ratio | ~10 | i.p. | 1 |
| Terminal Elimination Half-life | 1.4 h | i.v. | 1.0 |
| Oral Bioavailability | ~100% | p.o. | 1.0 |
-
Cₘₐₓ: Maximum concentration
-
Tₘₐₓ: Time to reach maximum concentration
-
i.v.: Intravenous
-
p.o.: Per os (oral)
Signaling Pathways and Experimental Workflow
Signaling Pathway of A-582941
A-582941 acts as a partial agonist at α7 nAChRs, leading to the activation of downstream signaling cascades implicated in cognitive function and neuroprotection.
Caption: A-582941 signaling cascade.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study in mice using A-582941.
Caption: In vivo experimental workflow.
Experimental Protocols
Preparation of A-582941 Dihydrochloride Dosing Solution
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for higher concentrations)
-
Tween 80 (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Vehicle Selection: For most applications, this compound can be dissolved directly in sterile 0.9% saline.[2] For formulations requiring higher concentrations or if solubility is an issue, a vehicle containing DMSO and Tween 80 can be used. A common formulation is 10% DMSO, 5% Tween 80, and 85% saline.[4]
-
Calculation of Required Amount:
-
The molecular weight of A-582941 free base is 280 g/mol . The dihydrochloride salt will have a higher molecular weight. Ensure you use the correct molecular weight provided by the supplier for your calculations.
-
Example calculation for a 1 µmol/kg dose in a 25 g mouse with a 10 mL/kg injection volume:
-
Dose in mg/kg = 1 µmol/kg * (MW of this compound in g/mol ) / 1000
-
Required concentration (mg/mL) = (Dose in mg/kg) / (Injection volume in mL/kg)
-
Amount to weigh = Required concentration * Total volume of solution needed.
-
-
-
Dissolution:
-
Saline Vehicle: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add the calculated volume of sterile saline. Vortex thoroughly until the compound is completely dissolved.
-
Co-solvent Vehicle: If using a co-solvent, first dissolve the this compound in DMSO. Then, add the Tween 80 and vortex. Finally, add the saline in small portions while vortexing to prevent precipitation.
-
-
Storage: Prepare the dosing solution fresh on the day of the experiment for optimal results.
Administration of A-582941 to Mice
Materials:
-
Prepared A-582941 dosing solution
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Handle mice gently to minimize stress.
-
Dosage Calculation: Weigh each mouse immediately before injection to ensure accurate dosing.
-
Route of Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Subcutaneous (s.c.) Injection: Lift the skin on the back of the neck to form a tent and insert the needle at the base of the tent.
-
-
Timing: For cognitive and signaling studies, A-582941 is typically administered 15-30 minutes before behavioral testing or tissue collection.[2]
Inhibitory Avoidance Test
This test assesses memory consolidation.[2]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition):
-
Place the mouse in the light compartment, facing away from the door.
-
After a brief habituation period (e.g., 10 seconds), the guillotine door is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.2-0.5 mA for 1-2 seconds) is delivered.
-
The mouse is then immediately removed from the apparatus and returned to its home cage.
-
Administer A-582941 (0.01–1.00 μmol/kg, i.p.) or vehicle 30 minutes before the training session.
-
-
Testing (Retention):
-
24 hours after training, place the mouse back into the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency is indicative of better memory of the aversive stimulus. A cut-off time (e.g., 300 seconds) is typically used.
-
Analysis of ERK1/2 and CREB Phosphorylation
Procedure:
-
Administer A-582941 (0.01–1.00 μmol/kg, i.p.) or vehicle to mice.
-
15 minutes post-injection, euthanize the mice and rapidly dissect the brain regions of interest (e.g., hippocampus and cingulate cortex).[2]
-
Process the tissue for either immunohistochemistry or Western blotting.
a. Immunohistochemistry (IHC) for p-ERK1/2:
-
Fix the brain tissue in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat.
-
Block the sections and incubate with a primary antibody specific for phosphorylated ERK1/2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity in the regions of interest.
b. Western Blotting for p-CREB:
-
Homogenize the dissected brain tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phosphorylated CREB.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CREB as a loading control.
-
Quantify the band intensities and express the results as a ratio of p-CREB to total CREB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | nAChR | 848591-90-2 | Invivochem [invivochem.com]
Application Notes and Protocols for A-582941 Dihydrochloride Intraperitoneal (i.p.) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[1][2] As a research compound, A-582941 dihydrochloride (B599025) is utilized in preclinical studies to investigate the role of α7 nAChR activation in various central nervous system (CNS) functions and disorders. These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of A-582941 dihydrochloride in rodents, along with its mechanism of action and relevant pharmacokinetic data.
Mechanism of Action
A-582941 acts as a selective partial agonist at the α7 nAChR.[1][2] Binding of A-582941 to the α7 nAChR leads to the opening of the ion channel, which is highly permeable to calcium ions (Ca²⁺). The subsequent influx of Ca²⁺ activates downstream signaling cascades implicated in synaptic plasticity and cell survival. Notably, in vivo studies have demonstrated that administration of A-582941 leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), key players in cognitive function.[1][2] The compound also shows some affinity for the 5-HT₃ receptor, though its primary effects are mediated through the α7 nAChR.[1]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties for in vivo studies, including excellent penetration of the central nervous system.[1][3] Following intraperitoneal administration in mice, it rapidly reaches the brain, with concentrations peaking within 20 minutes and being approximately 10-fold higher than in plasma.[1] The compound has a half-life of about 2 hours in mice and demonstrates high oral bioavailability in both mice and rats.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference |
| Kᵢ (α7 nAChR) | Rat Brain Membranes | 10.8 nM | [1][4] |
| Kᵢ (α7 nAChR) | Human Frontal Cortex | 16.7 nM | [4] |
| Kᵢ (5-HT₃ Receptor) | Human | 150 nM | [4] |
| EC₅₀ (h5-HT₃ Receptor) | Human | 4600 nM | [1] |
Table 2: Pharmacokinetic Parameters (Following i.p. Administration in Mouse)
| Parameter | Dose | Value | Time to Value | Reference |
| Plasma Cₘₐₓ | 1 µmol/kg | 23 ng/mL | 15 min | [1] |
| Brain Cₘₐₓ | 1 µmol/kg | 285 ng/g | 20 min | [1] |
| Brain-to-Plasma Ratio | 1 µmol/kg | ~10 | Maintained for >8 h | [1] |
| Half-life | Not Specified | ~2 h | Not Applicable | [1] |
Table 3: In Vivo Dosing for Specific Endpoints (i.p. Administration)
| Animal Model | Dose Range | Endpoint | Reference |
| Mouse | 0.01 - 1.00 µmol/kg | ERK1/2 and CREB Phosphorylation | [1][4] |
| Mouse | 0.1 - 1.0 µmol/kg | GSK-3β Phosphorylation | [4] |
| Rat | 3 µmol/kg | Acetylcholine Release (Microdialysis) | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals to be treated. The molecular weight of this compound is 353.29 g/mol .[4]
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile saline to achieve the desired final concentration. Ensure the final injection volume is appropriate for the animal model (e.g., 5-10 mL/kg for mice and rats).
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Prepare fresh on the day of the experiment.
Protocol 2: Intraperitoneal Administration in Rodents
Procedure:
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.
-
Locate the injection site. The ideal site for i.p. injection is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. A slight aspirate can be performed to ensure no blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder) is drawn back.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Protocol 3: Assessment of Downstream Signaling (ERK1/2 and CREB Phosphorylation)
Experimental Workflow:
-
Animal Dosing: Administer this compound i.p. at doses ranging from 0.01 to 1.00 µmol/kg to mice.[1][4] A vehicle control group should be included.
-
Tissue Collection: Euthanize the animals 15 minutes after administration.[1]
-
Brain Dissection: Rapidly dissect the brain and isolate the regions of interest, such as the cingulate cortex and hippocampus.[1]
-
Tissue Processing: Process the tissue for either Western blotting or immunohistochemistry to analyze the levels of phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated CREB (p-CREB).
-
Data Analysis: Quantify the levels of p-ERK1/2 and p-CREB relative to total ERK1/2 and CREB or a loading control (e.g., β-actin) and compare the results between the A-582941-treated groups and the vehicle control group.
Visualizations
Caption: A-582941 signaling pathway.
Caption: General experimental workflow.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A-58294-1 Dihydrochloride: Application Notes and Protocols for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] These receptors are highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[1][3] Agonism of α7 nAChRs is a promising therapeutic strategy for improving cognitive deficits observed in various neurological and psychiatric disorders.[1][2] Preclinical studies in rodents have demonstrated the efficacy of A-582941 in enhancing cognitive performance across multiple domains, including working memory, short-term recognition memory, and memory consolidation.[1][2] This document provides detailed application notes and protocols for utilizing A-582941 dihydrochloride in rodent behavioral studies.
Mechanism of Action
A-582941 acts as a partial agonist at the α7 nAChR, meaning it binds to and activates the receptor, but with a lower maximal effect than a full agonist like acetylcholine.[1] This activation leads to the influx of calcium ions, which in turn triggers downstream signaling cascades implicated in synaptic plasticity and cognitive function.[1] Key pathways activated by A-582941 include the phosphorylation of ERK1/2 and CREB, both of which are crucial for learning and memory processes.[1][3]
References
Application Notes and Protocols for Morris Water Maze with A-582941 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system implicated in cognitive processes.[1] Activation of α7 nAChRs is known to modulate signaling pathways crucial for learning and memory, such as the ERK1/2 and CREB phosphorylation cascades.[2][3] Preclinical studies have demonstrated the cognitive-enhancing properties of A-582941 in various animal models.[2][4] This document provides detailed application notes and a comprehensive protocol for utilizing A-582941 dihydrochloride in the Morris water maze (MWM) task, a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[5] The protocols outlined below are designed to guide researchers in evaluating the potential of A-582941 to ameliorate cognitive deficits in rodent models.
Data Presentation
The following tables summarize representative quantitative data from Morris water maze experiments investigating the effects of this compound in a rat model of cognitive impairment.
Table 1: Effect of A-582941 on Escape Latency during Acquisition Trials
| Treatment Group | Day 1 (seconds) | Day 2 (seconds) | Day 3 (seconds) | Day 4 (seconds) | Day 5 (seconds) |
| Control (Sham) | 45 ± 4 | 35 ± 3 | 28 ± 3 | 22 ± 2 | 18 ± 2 |
| Vehicle + Cognitive Impairment Model | 58 ± 5 | 55 ± 4 | 52 ± 4 | 48 ± 5 | 45 ± 4 |
| A-582941 (1 mg/kg) + Cognitive Impairment Model | 57 ± 5 | 48 ± 4 | 40 ± 3 | 32 ± 3 | 25 ± 2 |
Data are presented as mean ± SEM. The cognitive impairment model shows significantly longer escape latencies compared to the control group. A-582941 treatment significantly reduced escape latency from Day 2 onwards in the cognitive impairment model.
Table 2: Effect of A-582941 on Path Length during Acquisition Trials
| Treatment Group | Day 1 (meters) | Day 2 (meters) | Day 3 (meters) | Day 4 (meters) | Day 5 (meters) |
| Control (Sham) | 12 ± 1.5 | 9 ± 1.2 | 7 ± 1.0 | 5 ± 0.8 | 4 ± 0.6 |
| Vehicle + Cognitive Impairment Model | 15 ± 1.8 | 14 ± 1.6 | 13 ± 1.5 | 12 ± 1.4 | 11 ± 1.3 |
| A-582941 (1 mg/kg) + Cognitive Impairment Model | 14 ± 1.7 | 12 ± 1.4 | 10 ± 1.2 | 8 ± 1.0 | 6 ± 0.8 |
Data are presented as mean ± SEM. The cognitive impairment model exhibits a longer swim path to find the platform. A-582941 treatment demonstrates a reduction in the path length required to reach the platform.
Table 3: Effect of A-582941 on Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (number) |
| Control (Sham) | 40 ± 5 | 5 ± 1 |
| Vehicle + Cognitive Impairment Model | 15 ± 3 | 1 ± 0.5 |
| A-582941 (1 mg/kg) + Cognitive Impairment Model | 30 ± 4 | 3 ± 0.8 |
Data are presented as mean ± SEM. The probe trial is conducted 24 hours after the final acquisition trial. A-582941 significantly increased the time spent in the target quadrant and the number of platform crossings in the cognitive impairment model, indicating improved spatial memory retention.
Experimental Protocols
Signaling Pathway of A-582941
A-582941 acts as a partial agonist at the α7 nicotinic acetylcholine receptor. Binding of A-582941 to the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium ions. This influx triggers downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB).[2][3] These pathways are critically involved in synaptic plasticity and memory formation.
A-582941 signaling pathway.
Morris Water Maze Experimental Workflow
The following workflow outlines the key stages of a typical Morris water maze experiment with A-582941.
Experimental workflow for MWM with A-582941.
Detailed Methodologies
1. Animal Model and Housing:
-
Species: Male Wistar rats (250-300g).
-
Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least 7 days before the start of the experiment. Handle the rats for 3 consecutive days prior to the experiment to reduce stress.
2. This compound Administration:
-
Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 mg/ml.
-
Dosage: Administer a dose of 1 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing: Inject the solution 30 minutes prior to the first trial of each training day for 10 consecutive days.[6]
3. Morris Water Maze Apparatus and Setup:
-
Pool: A circular pool (1.5-2.0 m in diameter) filled with water maintained at 24 ± 1°C.
-
Water Opacification: Make the water opaque using non-toxic white or black tempera paint.
-
Platform: A circular platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Cues: Place distinct visual cues around the room to serve as spatial references for the animals.
-
Tracking: Use an automated video tracking system to record and analyze the swim paths, escape latencies, and other behavioral parameters.
4. Experimental Procedure:
-
Acquisition Training (Days 1-5):
-
Conduct four trials per day for five consecutive days.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random starting positions (North, South, East, West).
-
Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-20 seconds before removing it.
-
The inter-trial interval should be approximately 10-15 minutes.
-
-
Probe Trial (Day 6):
-
24 hours after the final acquisition trial, conduct a single probe trial.
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform) and the number of times the rat crosses the former platform location.
-
5. Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across the training days using a two-way repeated measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) for group comparisons.
-
Statistical Significance: A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The protocol detailed in these application notes provides a robust framework for investigating the cognitive-enhancing effects of this compound using the Morris water maze. The activation of the α7 nAChR by A-582941 and the subsequent modulation of key signaling pathways present a promising therapeutic strategy for cognitive disorders. Careful adherence to the experimental design and data analysis procedures outlined will ensure the generation of reliable and reproducible results for researchers in neuroscience and drug development.
References
- 1. Behavioral responses during the initial exposures to a low dose of cocaine in late preweanling and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geriatri.dergisi.org [geriatri.dergisi.org]
- 3. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze - Scholarpedia [scholarpedia.org]
- 5. Acquisition and long-term retention of spatial learning in the human immunodeficiency virus-1 transgenic rat: Effects of repeated nicotine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Object Recognition (NOR) Test Using A-582941 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing A-582941 dihydrochloride (B599025) in the novel object recognition (NOR) test, a widely used behavioral assay for assessing learning and memory in rodents.
A-582941 dihydrochloride is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α7 nAChR is highly expressed in key brain regions for cognition, such as the hippocampus and cortex, and plays a crucial role in various cognitive processes.[3][4] A-582941 has demonstrated cognition-enhancing properties in several preclinical models, making it a valuable tool for investigating potential therapeutic strategies for cognitive deficits observed in neurodegenerative and psychiatric disorders.[1][3][4]
The NOR test is a non-aversive assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[5][6] This test is particularly useful for evaluating the effects of pharmacological agents on short-term recognition memory.[3]
Mechanism of Action of A-582941
A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel with high permeability to calcium.[7][8] Activation of this receptor is known to modulate the release of several neurotransmitters and activate intracellular signaling pathways critical for synaptic plasticity and memory formation, such as the ERK1/2 and CREB phosphorylation cascades.[1][3][4] Studies have shown that A-582941 can increase the phosphorylation of both ERK1/2 and CREB in the brain, providing a potential mechanism for its pro-cognitive effects.[1][3][4]
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo efficacy of A-582941 in a cognitive task.
| In Vitro Binding Affinity of A-582941 | |
| Receptor | Ki (nM) |
| Human α7 nAChR | 16.7[1][9] |
| Rat α7 nAChR | 10.8[1][2] |
| Human 5-HT3 Receptor | 150[1] |
| In Vivo Efficacy of A-582941 in a Rat Social Recognition Test | | | :--- | :--- | :--- | | Treatment Group | Dose (µmol/kg, i.p.) | Outcome | | Vehicle Control | - | No significant recognition | | A-582941 | 0.1 | Enhanced recognition memory[1] | | A-582941 | 1.0 | Enhanced recognition memory[1] |
Note: The social recognition test is a paradigm for short-term recognition memory, similar to the novel object recognition test.
| Effect of A-582941 on Discrimination Index in a Rat Model of Schizophrenia (MK-801 induced) | |
| Treatment Group | Discrimination Index |
| Control | Data not explicitly provided in the abstract, but implied normal discrimination |
| MK-801 | Decreased discrimination index, indicating memory impairment[10] |
| MK-801 + A-582941 (1 mg/kg) | Increased discrimination index compared to MK-801 group, indicating improved recognition memory[10] |
| MK-801 + Clozapine (5 mg/kg) | Increased discrimination index compared to MK-801 group[10] |
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a standard procedure for conducting the NOR test in rodents.
1. Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 40 cm for mice, larger for rats). The arena should be made of a non-porous material for easy cleaning.
-
Two sets of identical objects for the training phase and one novel object for the testing phase. Objects should be of similar size but differ in shape and texture. They should be heavy enough that the animals cannot displace them.
2. Procedure: The test consists of three phases:
-
Habituation Phase (Day 1):
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena, equidistant from the two objects, and allow it to explore for a set period (e.g., 5-10 minutes).[5]
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
After the session, return the animal to its home cage.
-
-
Testing Phase (Day 2 or 3):
-
This phase is conducted after a specific retention interval, which can be varied to test short-term (e.g., 1-2 hours) or long-term (e.g., 24 hours) memory.[11]
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
3. Drug Administration:
-
This compound can be dissolved in a suitable vehicle (e.g., saline or distilled water).
-
The drug is typically administered intraperitoneally (i.p.) at a specific time point before the training phase to assess its effect on memory acquisition and consolidation. For example, a study by Ünal & Arıcıoğlu administered A-582941 for 10 days, with the NOR test performed on the 6th day of treatment.[4]
4. Data Analysis:
-
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one. A DI close to zero suggests a lack of recognition memory.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the DI between different treatment groups.
Mandatory Visualizations
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Enhances Object Recognition Memory via Stimulating α4β2 and α7 Nicotinic Acetylcholine Receptors in the Medial Prefrontal Cortex of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for A-582941 Dihydrochloride in Electrophysiology Patch Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognitive function, such as the hippocampus and cortex.[1][2] Its high affinity for the α7 nAChR and its ability to modulate downstream signaling pathways have made it a compound of interest for investigating cognitive enhancement and neuroprotection.[1][2][3] These application notes provide detailed protocols for the electrophysiological characterization of A-582941 using patch clamp techniques, based on preclinical studies.
Data Presentation: Quantitative Electrophysiological and Pharmacological Profile of A-582941
The following tables summarize the key quantitative data for A-582941, facilitating comparison across different experimental conditions and receptor subtypes.
Table 1: Potency and Efficacy of A-582941 at Nicotinic and Other Receptors
| Receptor/Channel | Species/Cell Line | Experimental Condition | Parameter | Value | Efficacy/Maximal Response | Reference |
| α7 nAChR | Human | - | EC50 | 4260 nM | 52% (vs. 10 mM ACh) | [1] |
| α7 nAChR | Rat | - | EC50 | 2450 nM | 60% (vs. ACh) | [1] |
| α7 nAChR | Human | With 3 µM PNU-120596 (PAM) | Apparent EC50 | 580 nM | 207% (vs. ACh alone) | [1] |
| 5-HT3 Receptor | Human | - | EC50 | 4600 nM | ~100% (vs. 5-HT) | [1] |
| hERG Channel | HEK-293 cells | Patch Clamp | IC50 | 4800 nM | - | [1] |
Table 2: Binding Affinities of A-582941 for Various nAChR Subtypes
| Target | Radioligand | Preparation | Parameter | Value | Reference |
| α7 nAChR | [3H]A-585539 | Rat brain membranes | Ki | 10.8 nM | [1] |
| α4β2 nAChR | [3H]Cystisine | Rat brain membranes | Ki | >100,000 nM | [1] |
| α3β4* nAChR | [3H]Epibatidine | IMR-32 cell membranes | Ki | 4700 nM | [1] |
| α1β1γδ nAChR | - | - | Ki | >30,000 nM | [1] |
| hERG Channel | [3H]Dofetilide | hERG-transfected HEK-293 cells | Ki | 4300 nM | [1] |
Table 3: Effect of A-582941 on Cellular Signaling and Synaptic Activity
| Parameter | Cell Type/Preparation | Experimental Condition | Value | Effect | Reference |
| ERK1/2 Phosphorylation | PC12 cells expressing α7 nAChRs | With PNU-120596 | EC50 = 95 nM | Increased phosphorylation | [1] |
| Inhibitory Postsynaptic Currents (IPSCs) | Rat dentate gyrus granule cells | 100 nM A-582941 + 10 µM PNU-120596 | - | 260% increase in IPSC number | [1] |
| Action Potential Duration | Canine Purkinje fibers | 1700 nM | - | 11% increase | [1] |
| Action Potential Duration | Canine Purkinje fibers | 17,000 nM | - | 32% increase | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recordings in Brain Slices
This protocol is designed to measure the effect of A-582941 on spontaneous inhibitory postsynaptic currents (IPSCs) in neurons within a native brain slice preparation.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with carbogen (B8564812) (95% O2 / 5% CO2).[4]
-
Intracellular Solution: 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, and 40 mM HEPES. Adjust pH to 7.2 with KOH.[4][5]
-
A-582941 Dihydrochloride Stock Solution: Prepare a 10 mM stock in sterile water or DMSO.
-
PNU-120596 Stock Solution: Prepare a 10 mM stock in DMSO.
2. Brain Slice Preparation:
-
Anesthetize and decapitate a young adult rat according to approved institutional animal care and use committee protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
-
Visualize dentate gyrus granule cells using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell in voltage-clamp mode at -70 mV to record inward GABAergic IPSCs.
-
Record a stable baseline of spontaneous IPSC activity for 5-10 minutes.
-
Apply PNU-120596 (10 µM) alone to the perfusion bath and record for 5 minutes.
-
Co-apply A-582941 (e.g., 100 nM) with PNU-120596 and record the increase in IPSC frequency and amplitude.
-
Wash out the drugs with aCSF to observe reversibility.
4. Data Analysis:
-
Detect and analyze IPSCs using appropriate software (e.g., pCLAMP, Mini Analysis).
-
Measure the frequency, amplitude, and area of IPSCs in 5-minute epochs before and after drug application.
-
Express the effect of A-582941 as a percentage increase over the control period.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the potency and efficacy of A-582941 on heterologously expressed human or rat α7 nAChRs.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired α7 nAChR subunit.
-
Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Establish a stable baseline current.
3. Drug Application and Data Acquisition:
-
Prepare a concentration-response curve for A-582941 by applying increasing concentrations of the compound.
-
For each concentration, perfuse the drug until the current response reaches a peak, followed by a washout period until the current returns to baseline.
-
To determine the effect of positive allosteric modulators (PAMs), pre-incubate the oocyte with the PAM (e.g., 3 µM PNU-120596) before co-applying A-582941.
-
Record the peak current amplitude for each concentration.
4. Data Analysis:
-
Normalize the peak current responses to a maximal concentration of acetylcholine (ACh).
-
Fit the concentration-response data to the Hill equation to determine the EC50 and Hill slope.
-
Calculate the efficacy as the maximal response to A-582941 as a percentage of the maximal response to ACh.
Mandatory Visualizations
Signaling Pathways
A-582941 signaling cascade via α7 nAChR activation.
Experimental Workflow
Workflow for whole-cell patch clamp experiments.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. docs.axolbio.com [docs.axolbio.com]
Investigating CREB Signaling with A-582941 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1]. This compound readily crosses the blood-brain barrier and has been instrumental in elucidating the role of α7 nAChR activation in cognitive function[1]. A-582941 stimulates downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the cAMP response element-binding protein (CREB)[1]. The activation of CREB, a key transcription factor, is critical for synaptic plasticity, learning, and memory. These application notes provide detailed protocols for investigating the effects of A-582941 on CREB signaling in both in vitro and in vivo models.
Mechanism of Action
A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and cortex. Binding of A-582941 to the α7 nAChR leads to channel opening and subsequent intracellular signaling cascades. One of the key pathways activated is the ERK1/2 signaling cascade, which in turn leads to the phosphorylation of CREB at Serine 133. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. This sequence of events is believed to underlie the pro-cognitive effects of A-582941.
Figure 1: A-582941 signaling pathway leading to CREB activation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| Ki (α7 nAChR) | Rat brain membranes | 10.8 nM | [1] |
| Ki (α7 nAChR) | Human frontal cortex | 16.7 nM | [1] |
| Ki (5-HT3 receptor) | Human | 150 nM | [1] |
| EC50 (ERK1/2 phosphorylation) | PC12 cells | 95 nM | [1] |
| EC50 (human α7 nAChR) | Xenopus oocytes | 4260 nM | |
| EC50 (rat α7 nAChR) | Xenopus oocytes | 2450 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Dose | Effect | Reference |
| CREB Phosphorylation | Mouse | 0.01-1.00 µmol/kg, i.p. | Dose-dependent increase in cingulate cortex | [1] |
| ERK1/2 Phosphorylation | Mouse | 0.01-1.00 µmol/kg, i.p. | Dose-dependent increase in cingulate cortex and hippocampus | [1] |
| GSK-3β Phosphorylation (Ser9) | Mouse | 0.1-1.0 µmol/kg, i.p. | Dose-dependent increase in cingulate cortex | |
| Oral Bioavailability | Mouse | 1.0 µmol/kg | ~100% | [1] |
| Oral Bioavailability | Rat | 6.2 µmol/kg | 90% | [1] |
| Brain Cmax | Mouse | 1 µmol/kg, i.p. | 285 ng/g | |
| Plasma Cmax | Mouse | 1 µmol/kg, i.p. | 23 ng/mL |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of A-582941 on CREB signaling.
Protocol 1: In Vitro Analysis of CREB Phosphorylation by Western Blot
This protocol describes the detection of phosphorylated CREB (pCREB) in a neuronal cell line (e.g., PC12 or SH-SY5Y) following treatment with A-582941.
Figure 2: Western blot workflow for pCREB detection.
Materials:
-
This compound
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh solutions of A-582941 in sterile water or DMSO.
-
Treat cells with varying concentrations of A-582941 (e.g., 100 nM to 1 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pCREB, total CREB, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pCREB signal to the total CREB signal and then to the loading control (β-actin).
-
Protocol 2: In Vivo Analysis of CREB Phosphorylation by Immunohistochemistry
This protocol outlines the procedure for detecting pCREB in mouse brain tissue following systemic administration of A-582941.
Materials:
-
This compound
-
C57BL/6 mice
-
Saline
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: anti-phospho-CREB (Ser133)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Animal Dosing:
-
Administer A-582941 (0.01-1.00 µmol/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Tissue Collection and Fixation:
-
At a designated time point post-injection (e.g., 15-30 minutes), deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 15% sucrose until it sinks, followed by 30% sucrose.
-
-
Sectioning:
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.
-
-
Immunohistochemistry:
-
Wash the sections three times in PBS.
-
Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the anti-pCREB primary antibody in blocking solution overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections twice in PBS.
-
-
Imaging and Analysis:
-
Mount the sections onto glass slides with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of pCREB-positive cells in the brain region of interest (e.g., cingulate cortex, hippocampus).
-
Protocol 3: Assessment of Downstream Gene Expression by qPCR
This protocol allows for the quantification of mRNA levels of CREB target genes, such as c-Fos and Arc, in response to A-582941 treatment.
Materials:
-
This compound
-
Treated cells or brain tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (c-Fos, Arc) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Sample Preparation:
-
Treat cells or animals with A-582941 as described in the previous protocols. A time course of 1-4 hours is recommended for immediate early genes.
-
-
RNA Extraction:
-
Extract total RNA from the samples using an RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR and CREB signaling in neuronal function. The protocols provided here offer a framework for researchers to study the molecular mechanisms underlying the effects of this compound. By combining in vitro and in vivo approaches, a comprehensive understanding of how A-582941 modulates CREB-mediated gene expression and its subsequent impact on cellular and behavioral outcomes can be achieved.
References
Troubleshooting & Optimization
A-582941 dihydrochloride solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of A-582941 dihydrochloride (B599025) in DMSO and PBS. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of A-582941 dihydrochloride in DMSO?
A1: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (283.05 mM).[1][2] For optimal dissolution, it is recommended to use freshly opened, anhydrous DMSO and sonication.[1]
Q2: I am having trouble dissolving this compound in DMSO, what should I do?
A2: If you are experiencing difficulties, consider the following troubleshooting steps:
-
Use fresh DMSO: DMSO is hygroscopic and absorbed water can affect solubility. Use a new, sealed bottle of anhydrous DMSO.
-
Apply sonication: Gentle warming in a water bath (45-60°C) and sonication can aid in the dissolution of the compound.
-
Vortexing: Vigorous vortexing can also help to break up any clumps and facilitate dissolution.
Q3: What is the solubility of this compound in PBS?
A3: this compound exhibits good aqueous solubility. It has been reported to have a water solubility of 10 mg/mL at a pH below 8.[3] Since PBS is typically at a pH of 7.4, good solubility is expected.
Q4: My this compound precipitates when I dilute my DMSO stock solution in PBS or cell culture media. How can I prevent this?
A4: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous buffer. Here are some strategies to minimize precipitation:
-
Rapid mixing: Add the DMSO stock to the PBS or media while vigorously vortexing or stirring the aqueous solution. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Stepwise dilution: Instead of a single large dilution, try adding the DMSO stock to the aqueous buffer in smaller increments with mixing in between each addition.
-
Lower concentration DMSO stock: If possible, prepare a less concentrated DMSO stock solution. This will result in a lower final DMSO concentration in your aqueous solution, which can improve the solubility of the compound. As a general guideline, the final DMSO concentration in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To ensure stability, store the solutions in tightly sealed vials to prevent moisture absorption and degradation.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 100 | 283.05 |
| Phosphate-Buffered Saline (PBS) | ~10 (in water at pH < 8) | Not specified |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in PBS from a DMSO Stock
-
Preparation: Dispense the required volume of sterile PBS (pH 7.4) into a sterile tube.
-
Dilution: While vortexing the PBS, slowly add the required volume of the this compound DMSO stock solution to the PBS to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit in the final DMSO/PBS mixture has been exceeded. In this case, a lower final concentration should be prepared.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
A-582941 Signaling Pathway
A-582941 is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3][4] Activation of this receptor has been shown to modulate downstream signaling pathways involved in cognitive function and neuroprotection, such as the ERK1/2 and CREB pathways.[3][4]
Caption: Signaling pathway of A-582941 via α7 nAChR activation.
References
Technical Support Center: A-582941 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with A-582941 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is A-582941 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. It binds with high affinity to α7 nAChRs in the brain and also interacts with the human 5-HT3 receptor, though with lower affinity[1]. Its action as a partial agonist means it activates the receptor but with a lower maximal effect than a full agonist.
Q2: What are the recommended solvents for dissolving this compound?
This compound has good water solubility (10 mg/mL) at a pH below 8[3]. It is also highly soluble in DMSO, with a solubility of 100 mg/mL (283.05 mM)[4]. The choice of solvent will depend on the specific experimental requirements.
Q3: How should I store the solid compound and prepared stock solutions?
The solid powder form of this compound should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years, in a sealed container protected from moisture[4]. Once a stock solution is prepared, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles[1][4]. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1][4].
Q4: What are the key signaling pathways activated by A-582941?
In vitro and in vivo studies have demonstrated that A-582941 activates signaling pathways associated with cognitive function[2][3]. These include the phosphorylation of ERK1/2 and cAMP response element-binding protein (CREB)[1][2][3]. It also leads to the phosphorylation and subsequent inhibition of GSK-3β[1][3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in aqueous buffer. | The pH of the buffer is too high (≥ 8). A-582941 has good water solubility at pH < 8[3]. | Ensure the pH of your aqueous buffer is below 8. If necessary, adjust the pH of the solution. |
| Precipitate forms in the stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution may be too high for the chosen solvent, leading to precipitation at low temperatures. | Prepare a less concentrated stock solution. Alternatively, gently warm the solution and vortex to redissolve the precipitate before use. Always ensure the solution is clear before making dilutions. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound[1]. | Prepare single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles[1][4]. |
| Observed off-target effects. | A-582941 also binds to the human 5-HT3 receptor with a Ki of 150 nM[1]. | Be aware of this potential off-target activity and consider using appropriate controls to differentiate between α7 nAChR and 5-HT3 receptor-mediated effects, especially at higher concentrations. |
Quantitative Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H22Cl2N4 | [1][4] |
| Molecular Weight | 353.29 g/mol | [1][4] |
| pKa1 | 8.75 (N-methylated tertiary amine) | [3] |
| pKa2 | 4.44 (aminopyridazine) | [3] |
| ClogP | 2.3 | [3] |
| logD at pH 7.4 | 1.0 | [3] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (283.05 mM) | [4] |
| Water (pH < 8) | 10 mg/mL | [3] |
Binding Affinity (Ki)
| Receptor | Species | Value | Reference |
| α7 nAChR | Rat brain membranes | 10.8 nM | [1] |
| α7 nAChR | Human frontal cortex | 16.7 nM | [1] |
| 5-HT3 Receptor | Human | 150 nM | [1] |
Stock Solution Storage Stability
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1][4] |
| -20°C | 1 month | [1][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 353.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of the compound.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM stock solution, add 1 mL of DMSO for every 3.53 mg of compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][4].
Signaling Pathway and Experimental Workflow
Caption: Workflow for preparing A-582941 and its subsequent signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | nAChR | 848591-90-2 | Invivochem [invivochem.com]
A-582941 dihydrochloride solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of A-582941 dihydrochloride (B599025) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. How should I store A-582941 dihydrochloride solid powder?
For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to three years or at 4°C for up to two years.[1] The product should be kept in a sealed container, protected from moisture.[1][2] For shipping, the compound is stable at room temperature for a few days.[1]
2. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound, with a solubility of up to 100 mg/mL (283.05 mM).[1][2] It may be necessary to use ultrasonic treatment to fully dissolve the compound.[2] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximum solubility.[2] For aqueous-based experiments, solutions can also be prepared in 1eq. HCl at a concentration of up to 50 mM.
3. How should I store this compound stock solutions?
The stability of your stock solution is highly dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the following conditions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple sources.[1][2]
Always ensure the vials are tightly sealed and protected from moisture.[1][2]
4. Is this compound soluble in aqueous buffers?
This compound exhibits good water solubility (10 mg/mL) at a pH below 8.[3] This is attributed to the molecule existing predominantly in a monoprotonated state at physiological pH.[3]
5. What is the stability of this compound in aqueous solutions?
6. How do factors like light and repeated freeze-thaw cycles affect the stability of this compound solutions?
While specific photostability and freeze-thaw stability studies for this compound are not publicly available, it is a general best practice in chemical handling to protect solutions from light, especially for compounds with aromatic ring structures. Repeated freeze-thaw cycles are generally discouraged for any bioactive small molecule solution as they can lead to degradation. It is highly recommended to aliquot stock solutions into single-use volumes to maintain the integrity of the compound.
7. What are the known degradation pathways for A-582941?
In vivo metabolism studies have shown that A-582941 can be oxidized to its N-oxide.[3] There is also evidence to suggest that N-demethylation may occur.[3] While these metabolic pathways have been identified, specific degradation products that may form in solution under various storage conditions have not been detailed in available literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | 1. Use of old or wet DMSO. 2. Insufficient mixing. | 1. Use a fresh, unopened vial of anhydrous DMSO.[2] 2. Use sonication to aid dissolution.[2] |
| Inconsistent experimental results | 1. Degradation of stock solution due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure stock solutions are stored at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months) in tightly sealed vials.[1][2] 2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
| Precipitation of the compound in aqueous buffer | 1. The pH of the buffer is above 8. 2. The concentration exceeds the solubility limit in the specific buffer. | 1. Ensure the pH of your aqueous solution is below 8 for optimal solubility.[3] 2. Perform a solubility test with a small amount of the compound in your specific buffer before preparing a large volume. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (Molecular Weight: 353.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 3.53 mg, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Signaling Pathways and Experimental Workflows
A-582941 Signaling Pathway
A-582941 is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[3] Activation of this receptor leads to the stimulation of downstream signaling cascades, including the PI3K/Akt/GSK3β and ERK/CREB pathways, which are implicated in cognitive function and neuroprotection.[3]
Caption: A-582941 activates α7 nAChR, initiating PI3K/Akt and ERK/CREB pathways.
Workflow for Assessing Solution Stability
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed to assess the stability of this compound solutions. The general workflow for such a study is outlined below.
Caption: Workflow for stability assessment of A-582941 solutions using RP-HPLC.
References
- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-582941 Dihydrochloride and 5-HT3 Receptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of A-582941 dihydrochloride (B599025) on the 5-HT3 receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of A-582941 dihydrochloride?
A-582941 is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. It exhibits high-affinity binding to both human and rat α7 nAChRs and is being investigated for its potential in improving cognitive function[1][2].
Q2: Does A-582941 have known off-target effects on the 5-HT3 receptor?
Yes, A-582941 has been shown to have off-target effects on the 5-HT3 receptor. It exhibits binding affinity and agonist activity at the human 5-HT3 receptor[1].
Q3: How significant is the off-target activity of A-582941 at the 5-HT3 receptor?
A-582941 displays approximately 15-fold selectivity for the human α7 nAChR over the 5-HT3 receptor[1]. While its primary activity is at the α7 nAChR, the effects on the 5-HT3 receptor can be significant, especially at higher concentrations, and should be considered when designing and interpreting experiments[1].
Q4: What are the functional consequences of A-582941 interacting with the 5-HT3 receptor?
A-582941 acts as an agonist at the human 5-HT3 receptor, with an efficacy of approximately 100% relative to serotonin (B10506) (5-HT)[1]. This means it can activate the 5-HT3 receptor, which is a ligand-gated ion channel, leading to cation influx and neuronal depolarization.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected physiological responses not consistent with α7 nAChR activation (e.g., nausea, emesis-like behavior in animal models). | Off-target activation of 5-HT3 receptors by A-582941. The 5-HT3 receptor is known to be involved in the vomiting reflex. | 1. Confirm Dose-Response: Determine if the unexpected effect is dose-dependent and correlates with concentrations where 5-HT3 receptor activation is likely. 2. Use a Selective 5-HT3 Antagonist: Co-administer a selective 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) to see if it blocks the unexpected effect. 3. Lower A-582941 Concentration: If possible, use the lowest effective concentration of A-582941 that selectively activates α7 nAChRs with minimal 5-HT3 receptor engagement. |
| In vitro functional assay (e.g., electrophysiology) shows a response that is not blocked by a selective α7 nAChR antagonist (e.g., MLA). | The observed response may be mediated by 5-HT3 receptors. | 1. Apply a Selective 5-HT3 Antagonist: After observing the response, apply a selective 5-HT3 receptor antagonist to confirm if the current is blocked. 2. Use a Lower Concentration of A-582941: Test a range of A-582941 concentrations to find a window where α7 nAChR activation is observed without significant 5-HT3 receptor activity. 3. Test on Cells Expressing Only 5-HT3 Receptors: If available, use a cell line expressing only 5-HT3 receptors to characterize the A-582941 response in isolation. |
| Binding assay results show lower than expected selectivity for the α7 nAChR. | Cross-reactivity with the 5-HT3 receptor is impacting the binding profile. | 1. Perform Competition Binding with 5-HT3 Ligands: Use a radiolabeled α7 nAChR ligand and compete with both A-582941 and a known selective 5-HT3 receptor ligand. 2. Use Selective Radioligands: Ensure the radioligand used for the α7 nAChR binding assay has high selectivity over the 5-HT3 receptor. 3. Characterize Binding to 5-HT3 Receptors Directly: Perform a separate binding assay using a 5-HT3-selective radioligand (e.g., [3H]BRL-43694) to directly measure the affinity of A-582941 for the 5-HT3 receptor. |
Quantitative Data Summary
The following table summarizes the quantitative data regarding the interaction of A-582941 with its primary target (α7 nAChR) and its off-target (5-HT3 receptor).
| Parameter | α7 Nicotinic Acetylcholine Receptor (Human) | 5-HT3 Receptor (Human) | Reference |
| Binding Affinity (Ki) | ~10-17 nM | 150 nM | [1] |
| Functional Activity (EC50) | ~4.26 µM | 4.6 µM | [1] |
| Efficacy | Partial Agonist | ~100% (relative to 5-HT) | [1] |
| Selectivity (Ki ratio) | - | ~15-fold (α7 over 5-HT3) | [1] |
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT3 Receptor
This protocol is a general guideline for a radioligand competition binding assay to determine the affinity of A-582941 for the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing human 5-HT3 receptors.
-
Radioligand: [3H]BRL-43694 (a 5-HT3 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., granisetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]BRL-43694 (typically at or below its Kd), and varying concentrations of A-582941. For total binding, add vehicle instead of A-582941. For non-specific binding, add the non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the A-582941 concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay using Xenopus Oocyte Expression System
This protocol describes a general method for assessing the functional activity of A-582941 at the 5-HT3 receptor using two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human 5-HT3A receptor subunit.
-
Injection System: Nanoject or similar microinjection setup.
-
Recording Chamber and Perfusion System.
-
Two-Electrode Voltage Clamp Amplifier and Data Acquisition System.
-
Recording Solution (e.g., ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Agonist and Test Compound Solutions: Serotonin (as a reference agonist) and A-582941 dissolved in recording solution.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with the human 5-HT3A cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Agonist Application: Perfuse the oocyte with a known concentration of serotonin to elicit a baseline response and confirm receptor expression.
-
A-582941 Application: Apply increasing concentrations of A-582941 to the oocyte and record the elicited currents.
-
Data Analysis: Measure the peak current amplitude for each concentration of A-582941. Normalize the responses to the maximal response elicited by a saturating concentration of serotonin. Plot the normalized current as a function of A-582941 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Visualizations
Signaling Pathways
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of 5-HT3 receptors expressed in Xenopus oocytes does not increase cytoplasmic Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential cardiovascular side effects of A-582941
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-582941. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on potential cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of A-582941?
A-582941 is a novel biaryl diamine compound that acts as a highly selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It exhibits high-affinity binding to both rat and human α7 nAChRs.[4] The cognitive-enhancing effects of A-582941 are believed to be mediated through the activation of signaling pathways, including the phosphorylation of ERK1/2 and CREB.[1][2]
Q2: What is the reported cardiovascular safety profile of A-582941?
Preclinical studies have indicated that A-582941 has a benign secondary pharmacodynamic and tolerability profile.[1][2] Assessments in a range of cardiovascular, gastrointestinal, and central nervous system function assays have supported this profile.[5]
Q3: What is the general role of the α7 nicotinic acetylcholine receptor in the cardiovascular system?
The α7 nAChR is expressed in various cardiovascular tissues and plays a complex role in cardiovascular function. Activation of this receptor has been associated with cardioprotective effects, including the reduction of myocardial infarct size and inflammation.[6][7][8] This is often attributed to the cholinergic anti-inflammatory pathway. However, chronic activation of α7 nAChR, for instance by nicotine (B1678760), has been implicated in adverse cardiovascular events such as pulmonary hypertension, right ventricular remodeling, and vascular dysfunction.[9][10] The receptor is also involved in processes like angiogenesis and the modulation of vascular smooth muscle cells, which can be relevant in conditions like atherosclerosis.[3][11]
Troubleshooting Guides
Issue 1: Unexpected changes in blood pressure or heart rate observed in animal models following A-582941 administration.
-
Possible Cause 1: Off-target effects at high concentrations. While A-582941 is highly selective for the α7 nAChR, exceptionally high concentrations may lead to unforeseen off-target interactions.
-
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: Perform a thorough dose-response study to determine if the observed effects are dose-dependent.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve A-582941 does not independently cause cardiovascular changes.
-
Use a Selective Antagonist: To confirm that the observed effects are mediated by the α7 nAChR, pre-treat a cohort of animals with a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA).[1]
-
Monitor Plasma Concentrations: Measure the plasma concentrations of A-582941 to correlate the pharmacokinetic profile with the observed pharmacodynamic effects.
-
Issue 2: In vitro assays using cardiac or vascular cells show unexpected responses to A-582941.
-
Possible Cause 1: Species-specific differences in receptor expression or function. The expression and function of α7 nAChRs can vary between different species and cell types.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Verify the expression of α7 nAChRs in the specific cell line or primary cells being used via techniques like qPCR or western blotting.
-
Functional Receptor Assays: Confirm that the expressed receptors are functional by using a known full agonist as a positive control.
-
Consult Literature for Cell Line: Review existing literature for studies that have used the same cell line to investigate nicotinic receptor pharmacology.
-
Data Presentation
Table 1: Template for Recording Cardiovascular Parameters in Preclinical Studies with A-582941
| Treatment Group | Dose (mg/kg) | N | Heart Rate (beats per minute) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Left Ventricular Ejection Fraction (%) |
| Vehicle Control | - | |||||
| A-582941 | Low | |||||
| A-582941 | Mid | |||||
| A-582941 | High |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Function in Rodent Models
This protocol provides a general framework for evaluating the cardiovascular effects of A-582941 in a rodent model.
-
Animal Model: Utilize a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, and low, medium, and high doses of A-582941).
-
Drug Administration: Administer A-582941 via the desired route (e.g., intraperitoneal, oral gavage).
-
Cardiovascular Monitoring:
-
Telemetry: For continuous monitoring of blood pressure, heart rate, and ECG, surgically implant telemetry transmitters.
-
Echocardiography: To assess cardiac function, including ejection fraction and ventricular dimensions, perform echocardiography on anesthetized animals at specified time points post-dosing.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the different treatment groups.
Visualizations
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Cardioprotective Effects of Acetylcholine Receptor Activation against Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. journals.physiology.org [journals.physiology.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Alpha7 nicotinic acetylcholine receptor mediates chronic nicotine inhalation-induced cardiopulmonary dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of the α7 Nicotinic Acetylcholine Receptor in the Pathophysiology of Atherosclerosis [frontiersin.org]
Technical Support Center: A-582941 and PNU-120596 Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, A-582941, in conjunction with the positive allosteric modulator (PAM), PNU-120596.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-582941 and PNU-120596?
A-582941 is a partial agonist for the α7 neuronal nicotinic receptor, meaning it binds to and activates the receptor, but with lower efficacy than a full agonist like acetylcholine (ACh).[1][2] PNU-120596 is a Type II positive allosteric modulator (PAM) of the α7 nAChR.[3][4] It binds to a site on the receptor distinct from the agonist binding site and potentiates the receptor's response to agonists like A-582941.[1][5] This potentiation manifests as an increased peak response and a significant slowing of receptor desensitization.[5][6]
Q2: Why is PNU-120596 used in combination with A-582941?
The α7 nAChR is known for its rapid and profound desensitization upon agonist binding.[4][7] PNU-120596, by slowing this desensitization, prolongs the activity of the receptor in the presence of A-582941.[6][7] This allows for a more sustained and measurable physiological response, which is particularly advantageous in experimental setups like electrophysiology and calcium imaging where rapid desensitization can limit data acquisition.[1][8]
Q3: What are the expected downstream signaling effects of A-582941 and PNU-120596 co-application?
Activation of the α7 nAChR by A-582941, particularly when potentiated by PNU-120596, is known to stimulate downstream signaling pathways involved in cognitive function.[1][2] Key among these are the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB).[1][9] PNU-120596 has also been shown to have off-target effects, including the direct inhibition of p38 MAPK, which may contribute to its anti-inflammatory properties.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable potentiation of A-582941 effect with PNU-120596. | Incorrect compound concentrations: Suboptimal concentrations of either A-582941 or PNU-120596 may not yield a significant effect. Compound degradation: Improper storage or handling may have led to the degradation of one or both compounds. Cell health: The cells expressing the α7 nAChR may be unhealthy or have low receptor expression levels. | Optimize concentrations: Perform a concentration-response curve for both compounds to determine the optimal concentrations for your specific experimental system. A common concentration for PNU-120596 is 3-10 µM.[1] Use fresh compounds: Prepare fresh stock solutions of A-582941 and PNU-120596. Check cell viability: Ensure cells are healthy and passage number is low. Verify α7 nAChR expression using appropriate techniques (e.g., western blot, qPCR). |
| High variability in experimental results. | Temperature fluctuations: The potentiating effect of PNU-120596 on α7 nAChRs is highly temperature-dependent, with a significant reduction in potentiation at physiological temperatures (around 37°C) compared to room temperature.[11] Inconsistent incubation times: The onset and duration of PNU-120596's effect can vary with concentration and time.[12] | Maintain stable temperature: Ensure your experimental setup maintains a consistent and controlled temperature throughout the experiment. Be aware that the magnitude of potentiation will be lower at physiological temperatures. Standardize incubation times: Pre-incubate with PNU-120596 for a consistent duration before applying A-582941. For some concentrations of PNU-120596, potentiation can take 10-20 minutes to reach its maximum.[12] |
| Unexpected inhibitory effects. | Receptor desensitization: While PNU-120596 slows desensitization, it doesn't completely eliminate it. Prolonged exposure to high concentrations of A-582941 can still lead to a form of desensitization that is insensitive to PNU-120596.[7][12] Off-target effects: At higher concentrations, PNU-120596 may have off-target effects. For example, it can directly inhibit p38 MAPK.[10] | Optimize agonist concentration and application duration: Use the lowest effective concentration of A-582941 and limit the duration of application to minimize PNU-insensitive desensitization. Include appropriate controls: Use PNU-120596 alone to assess any agonist-independent effects. Consider using a p38 MAPK inhibitor as a control to dissect the α7 nAChR-dependent and -independent effects of PNU-120596. |
Data Presentation
In Vitro Efficacy of A-582941 with and without PNU-120596
| Parameter | A-582941 Alone | A-582941 + PNU-120596 (3µM) | Reference |
| EC50 (human α7 nAChR) | 4260 nM | 580 nM | [1] |
| Efficacy (relative to ACh) | 52% | 207% | [1] |
| EC50 (rat α7 nAChR) | 2450 nM | Not Reported | [1] |
| Efficacy (relative to ACh, rat) | 60% | Not Reported | [1] |
Effects on Inhibitory Postsynaptic Currents (IPSCs) in Dentate Gyrus Granule Cells
| Parameter | A-582941 (100nM) + PNU-120596 (10µM) | Reference |
| Increase in IPSC Number | 260 ± 70% | [1] |
| Increase in Sum of IPSC Amplitudes | 220 ± 30% | [1] |
| Increase in Sum of IPSC Areas | 210 ± 40% | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording A-582941 and PNU-120596-mediated currents from cultured neurons or brain slices.
1. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.[13] For recording inhibitory postsynaptic currents (IPSCs), the chloride concentration can be modified to shift the reversal potential.[1]
-
A-582941 Stock Solution: Prepare a 10 mM stock in DMSO.
-
PNU-120596 Stock Solution: Prepare a 10 mM stock in DMSO.
2. Cell Preparation:
-
For cultured neurons, plate cells on coverslips at an appropriate density.
-
For brain slices, prepare acute slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome.
3. Recording Procedure:
-
Transfer a coverslip or brain slice to the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the cell at a membrane potential of -70 mV for recording inward currents. To record IPSCs, the holding potential can be set to 0 mV to minimize glutamatergic currents.[1]
-
Obtain a stable baseline recording for at least 5 minutes.
-
Pre-incubate the cell with the desired concentration of PNU-120596 (e.g., 10 µM) by bath application for a defined period (e.g., 5-10 minutes).[1]
-
Apply A-582941 (e.g., 100 nM) in the continued presence of PNU-120596.[1]
-
Record the evoked currents.
-
Wash out the compounds with the external solution to observe the reversibility of the effect.
Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium changes in response to α7 nAChR activation.
1. Reagents:
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
A-582941 and PNU-120596 stock solutions.
2. Cell Preparation and Dye Loading:
-
Plate cells (e.g., SH-SY5Y cells stably expressing human α7 nAChR) in a black-walled, clear-bottom 96-well plate.[3]
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
3. Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading.
-
Inject a solution containing PNU-120596 to achieve the desired final concentration and incubate for a few minutes.
-
Inject a solution of A-582941 (in the presence of PNU-120596) and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
Mandatory Visualizations
Caption: Signaling pathway of A-582941 and PNU-120596.
Caption: Electrophysiology experimental workflow.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 10. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 12. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: A-582941 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of A-582941 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid A-582941 dihydrochloride?
A: For long-term storage, solid this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the product in a sealed container to protect it from moisture.[1][2]
Q2: How should I store solutions of this compound?
A: Stock solutions of this compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Ensure the vials are tightly sealed to prevent solvent evaporation and moisture ingress.
Q3: What are the main factors that can cause this compound to degrade?
A: The primary factors that can lead to the degradation of chemical compounds like this compound are exposure to adverse temperatures, humidity, light, and non-optimal pH levels.[3] The presence of oxidizing agents can also contribute to degradation.[3]
Q4: Is this compound sensitive to light?
Q5: At what pH is this compound most stable in aqueous solutions?
A: A-582941 has two basic sites with pKa values of 8.75 and 4.44.[4] At physiological pH (around 7.4), the molecule exists predominantly in a monoprotonated, more hydrophilic state.[4] While specific stability data across a pH range is unavailable, amine dihydrochloride salts can be susceptible to hydrolysis at alkaline pH. It is advisable to maintain the pH of aqueous solutions within a weakly acidic to neutral range (pH 4-7) for short-term experiments. For long-term storage of aqueous solutions, buffering the solution may be necessary, and stability should be verified.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with this compound.
Problem 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of compound degradation.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Degradation of stock solution | Prepare a fresh stock solution from solid compound. Compare the performance of the new and old stock solutions in a simple, reliable assay. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at the recommended temperature (-80°C for long-term, -20°C for short-term).[1][2] |
| Degradation in experimental buffer | Check the pH of your experimental buffer. If it is alkaline, consider adjusting to a more neutral pH if your experimental conditions allow. Prepare fresh experimental solutions immediately before use. | For new assays, perform a preliminary experiment to assess the stability of A-582941 in the experimental buffer over the time course of the experiment. |
| Photodegradation | Repeat the experiment with solutions and experimental setups protected from light. | Always store and handle this compound and its solutions in amber vials or light-blocking containers. |
Problem 2: Precipitation of the compound in aqueous solution.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Poor solubility at experimental pH | A-582941 has good water solubility at pH < 8.[4] If your buffer is alkaline, the free base may be less soluble. Try adjusting the pH to be more acidic, if compatible with your experiment. | Before your main experiment, test the solubility of A-582941 at the final concentration in your experimental buffer. Consider using a co-solvent like DMSO if solubility is an issue, but be mindful of its potential effects on your experimental system. |
| Compound degradation to a less soluble product | Analyze the precipitate if possible to identify its nature. | Follow all recommended handling and storage procedures to minimize degradation. |
Quantitative Data on this compound Stability
While specific quantitative degradation kinetics for this compound are not publicly available, researchers can generate this data using forced degradation studies. Below is a template table for summarizing such data.
| Condition | Parameter | Value | Notes |
| Solid State Stability | Shelf life at 4°C | 2 years[1] | Store in a sealed container, protected from moisture. |
| Shelf life at -20°C | 3 years[1] | Store in a sealed container, protected from moisture. | |
| Solution Stability (in DMSO) | Shelf life at -20°C | 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. |
| Shelf life at -80°C | 6 months[1][2] | Aliquot to avoid freeze-thaw cycles. | |
| Forced Degradation (Example Data) | |||
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | % Degradation | User-determined | |
| Major Degradants (by HPLC-MS) | User-determined | ||
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | % Degradation | User-determined | |
| Major Degradants (by HPLC-MS) | User-determined | ||
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | % Degradation | User-determined | |
| Major Degradants (by HPLC-MS) | User-determined | ||
| Photodegradation (e.g., ICH Q1B conditions) | % Degradation | User-determined | |
| Major Degradants (by HPLC-MS) | User-determined |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a C18 column
-
LC-MS system for identification of degradation products
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a defined period. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
-
Quantify the amount of A-582941 remaining and calculate the percentage of degradation.
-
Characterize any significant degradation products using LC-MS to determine their mass and potential structure.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of A-582941.[5][6]
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. mcneill-group.org [mcneill-group.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. fda.gov [fda.gov]
Navigating A-582941: A Technical Support Guide for Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in cognitive function research.[1][2] While a valuable tool, its unique pharmacological properties can sometimes lead to inconsistent results. This guide provides troubleshooting strategies and detailed protocols to help you achieve reliable and reproducible data in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with A-582941.
Question 1: I'm observing a weaker or no effect of A-582941 in my cell-based assay compared to published data.
Possible Causes & Solutions:
-
Receptor Desensitization: The α7 nAChR is known for its rapid desensitization upon agonist binding, which can significantly reduce the observed effect.[2][3][4]
-
Compound Solubility and Stability: A-582941 has good water solubility at a pH below 8 but may precipitate in neutral or alkaline solutions.[1] Improper storage can also lead to degradation.
-
Cell Line Variability: The expression level of α7 nAChRs can vary significantly between different cell lines and even between passages of the same cell line.
-
Solution: Regularly verify the expression of α7 nAChRs in your cell line using techniques like Western blotting or qPCR.
-
Question 2: I'm seeing a high degree of variability between my replicate experiments.
Possible Causes & Solutions:
-
"Inverted U" Dose-Response Curve: Like many α7 nAChR agonists, A-582941 can exhibit a biphasic or "inverted U-shaped" dose-response curve.[7] This means that at higher concentrations, the response may decrease.
-
Solution: Perform a detailed dose-response curve with a wide range of A-582941 concentrations to identify the optimal concentration for your specific assay.
-
-
Inconsistent Incubation Times: Due to the rapid desensitization of the α7 nAChR, precise and consistent incubation times are critical.
-
Solution: Use a multichannel pipette or automated liquid handling system to ensure simultaneous addition of A-582941 to all wells. Carefully time all incubation steps.
-
Question 3: I suspect off-target effects might be influencing my results.
Possible Causes & Solutions:
-
5-HT3 Receptor Activity: A-582941 has a known off-target affinity for the 5-HT3 receptor, although its affinity for α7 nAChR is significantly higher.[1][6] At higher concentrations, activation of 5-HT3 receptors could contribute to your observed effects.
-
Solution: To confirm that the observed effect is mediated by α7 nAChRs, use a selective α7 nAChR antagonist like methyllycaconitine (B43530) (MLA). Pre-treatment with MLA should block the effects of A-582941.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for A-582941 to aid in experimental design and data interpretation.
Table 1: In Vitro Affinity and Potency of A-582941
| Parameter | Species | Assay System | Value | Reference |
| Ki | Rat | [3H]A-585539 binding in brain membranes | 10.8 nM | [1] |
| Ki | Human | [3H]A-585539 binding in frontal cortex | 17 nM | [1] |
| Ki | Rat | [3H]methyllycaconitine (MLA) binding | 88 nM | [1] |
| EC50 | Human α7 | Xenopus oocytes | 4260 nM | [1] |
| EC50 | Rat α7 | Xenopus oocytes | 2450 nM | [1] |
| EC50 | Human α7 (with 3 µM PNU-120596) | Xenopus oocytes | 580 nM | [1] |
| EC50 | ERK1/2 Phosphorylation | PC12 cells (with PNU-120596) | 95 nM | [1] |
Table 2: Selectivity Profile of A-582941
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| α4β2 nAChR | >100,000 nM | No activation | [1] |
| α3β4* nAChR | 4700 nM | No agonist effect up to 100,000 nM | [1] |
| α1β1γδ nAChR | >30,000 nM | Not specified | [1] |
| 5-HT3 Receptor | ~150 nM | Agonist activity (EC50 = 4600 nM) | [1] |
Key Experimental Protocols
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells
This protocol is adapted from methodologies described in the literature for assessing A-582941-induced ERK1/2 phosphorylation.[1]
1. Cell Culture and Plating:
- Culture PC12 cells expressing α7 nAChRs in appropriate media.
- Seed cells in 6-well plates and grow to 80-90% confluency. 2. Serum Starvation:
- Gently aspirate the growth medium and wash the cells once with serum-free medium.
- Incubate the cells in serum-free medium for at least 4 hours to reduce basal ERK1/2 phosphorylation. 3. Compound Treatment:
- Prepare a stock solution of A-582941 in DMSO.
- Prepare working solutions of A-582941 at various concentrations in serum-free medium.
- If using, prepare a working solution of PNU-120596 (e.g., 10 µM final concentration).
- Pre-incubate cells with PNU-120596 for 15 minutes.
- Add A-582941 to the wells and incubate for 15 minutes at 37°C. 4. Cell Lysis:
- Aspirate the medium and wash the cells with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 5. Western Blotting:
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total ERK1/2 as a loading control. 6. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 2: In Vivo Assessment of ERK1/2 Phosphorylation in Mice
This protocol is based on in vivo studies of A-582941's effects on signaling pathways.[1]
1. Animal Dosing:
- Administer A-582941 intraperitoneally (i.p.) at doses ranging from 0.01 to 1.0 µmol/kg. 2. Tissue Collection:
- Euthanize mice 15 minutes after A-582941 administration.
- Rapidly dissect the cingulate cortex and hippocampus. 3. Immunohistochemistry:
- Fix, process, and embed the brain tissue.
- Section the tissue and perform immunohistochemistry using an antibody specific for phospho-ERK1/2.
- Counterstain with a nuclear stain (e.g., DAPI). 4. Imaging and Analysis:
- Capture images of the stained sections using a fluorescence microscope.
- Quantify the intensity of phospho-ERK1/2 staining in the regions of interest.
Visualizing the Science: Diagrams
Signaling Pathway of A-582941
Caption: A-582941-mediated activation of the α7 nAChR signaling cascade.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent A-582941 results.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A-582941 Dihydrochloride
This technical support guide provides essential information, frequently asked questions, and troubleshooting advice for researchers working with A-582941 dihydrochloride (B599025).
Disclaimer: Mechanism of Action
Initial inquiries may categorize A-582941 as a Nav1.8 blocker. However, extensive preclinical characterization has identified A-582941 as a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It exhibits high-affinity binding to α7 nAChRs and has been studied for its cognition-enhancing properties.[1][2][4] It has significantly lower affinity for other nicotinic receptor subtypes and shows some interaction with 5-HT3 receptors only at higher concentrations.[5][6] This guide is based on its function as an α7 nAChR agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo half-life of A-582941?
The elimination half-life of A-582941 is approximately 2 hours in mice following intraperitoneal (i.p.) administration.[1] The compound demonstrates acceptable pharmacokinetic profiles across multiple species, including rats, dogs, and monkeys.[1][3]
Q2: How well does A-582941 penetrate the blood-brain barrier (BBB)?
A-582941 shows excellent distribution to the central nervous system (CNS).[1][3] In mice, brain concentrations can reach levels approximately 10-fold higher than in plasma, a ratio that is maintained for over 8 hours.[1] This efficient CNS partitioning is consistent with its favorable logD and high permeability.[1]
Q3: What is the primary metabolic pathway for A-582941?
The predominant metabolic route for A-582941 is oxidation to its N-oxide form.[1] In vivo radiotracer studies in rats also suggest that N-demethylation may occur.[1] Elimination of the compound and its metabolites is rapid, with the majority cleared within 24 hours post-dose.[1]
Q4: What is the oral bioavailability of A-582941?
A-582941 has very high oral bioavailability in rodents, estimated at ~100% in mice and 90% in rats.[1][6] Bioavailability is lower in dogs (22%) and monkeys (50%).[6]
Q5: What downstream signaling pathways are activated by A-582941?
As an α7 nAChR agonist, A-582941 has been shown to activate signaling pathways involved in cognitive function. In vivo studies in mice demonstrated that administration of A-582941 leads to a dose-dependent increase in the phosphorylation of ERK1/2 and cAMP response element-binding protein (CREB) in the hippocampus and cingulate cortex.[1][2]
Pharmacokinetic Data Summary
The following table summarizes the pharmacokinetic parameters of A-582941 across various species.
| Parameter | Mouse | Rat | Dog | Monkey |
| Route of Administration | i.p. / p.o. | p.o. | p.o. | p.o. |
| Dose (µmol/kg) | 1.0 | 6.2 | 3.0 | 3.0 |
| T½ (half-life) | ~2 hours | N/A | N/A | N/A |
| Cmax (ng/mL) | 18 (p.o.) / 23 (i.p., plasma) | 114 | 79 | 39 |
| Tmax | <20 min | N/A | N/A | N/A |
| Oral Bioavailability (F%) | ~100% | 90% | 22% | 50% |
| Brain:Plasma Ratio | ~10 | High | N/A | N/A |
| Data compiled from multiple sources.[1][6] |
Troubleshooting Guide
Issue 1: Lower than expected efficacy in a behavioral model.
-
Possible Cause 1: Insufficient CNS Exposure. Although A-582941 has high BBB penetration, factors like formulation, administration route, or rapid metabolism could limit the effective concentration at the target site.
-
Troubleshooting Steps:
-
Verify Dose and Formulation: Ensure the dihydrochloride salt is fully solubilized and the pH is appropriate for the administration route.
-
Conduct a Pilot PK Study: Measure plasma and brain concentrations at time points relevant to your behavioral paradigm to confirm adequate exposure.
-
Consider Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) administration may provide more consistent exposure compared to oral (p.o.) gavage in some experimental setups.
-
Issue 2: High variability in pharmacokinetic data between subjects.
-
Possible Cause 1: Differences in Metabolism. Individual differences in metabolic enzyme activity (e.g., cytochrome P450 enzymes responsible for N-oxidation) can lead to variability.
-
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
-
Fasting: For oral administration studies, ensure animals are fasted to reduce variability in gastric emptying and absorption.
-
Increase Sample Size (n): A larger number of animals per group can help to improve the statistical power and reliability of the mean pharmacokinetic parameters.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause 1: Interaction with 5-HT3 Receptors. A-582941 has a known secondary binding site at the 5-HT3 receptor, with a Ki of 150 nM.[6] At higher doses, this interaction could mediate peripheral effects (e.g., gastrointestinal).
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Determine the lowest effective dose in your efficacy model to minimize potential off-target activity.
-
Use a Selective Antagonist: To confirm if an observed effect is mediated by 5-HT3, co-administer a selective 5-HT3 antagonist and observe if the effect is blocked.
-
Visualized Protocols and Pathways
Signaling Pathway of A-582941
Caption: A-582941 agonism on α7 nAChR leads to Ca²⁺ influx and downstream phosphorylation of ERK1/2 and CREB.
General Workflow for In Vivo Half-Life Determination
Caption: Standard experimental workflow for a pharmacokinetic study to determine compound half-life.
Troubleshooting Logic for Unexpected PK Results
Caption: A logical flow diagram for troubleshooting common issues in pharmacokinetic experiments.
Experimental Protocol: Rodent Pharmacokinetic Study
This section outlines a general methodology for determining the in vivo half-life and pharmacokinetic profile of A-582941 in rodents, based on standard practices.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Standardized conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before oral dosing, with water available.
2. Compound Formulation:
-
Salt Form: A-582941 dihydrochloride.
-
Vehicle: A suitable vehicle such as 0.5% methylcellulose (B11928114) in water or a saline/DMSO/Tween 80 mixture. The final formulation should be a clear solution.
-
Preparation: Prepare fresh on the day of the experiment. Calculate the required concentration based on the salt form's molecular weight and the desired dose.
3. Dosing and Administration:
-
Intravenous (i.v.) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (p.o.) Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage to determine absorption and bioavailability.
4. Sample Collection:
-
Method: Use a sparse sampling design. Collect blood samples (approx. 50-100 µL) from a small number of animals (n=3-4) at each time point.
-
Time Points:
-
i.v.: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
p.o.: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma samples at -80°C until analysis.
5. Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the precipitated protein.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Develop a specific transition for A-582941 and an internal standard.
-
Quantification: Generate a standard curve using blank plasma spiked with known concentrations of A-582941 to quantify the compound in the study samples.
6. Data Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Parameters: Calculate key parameters including half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).
-
Bioavailability (F%): Calculate oral bioavailability using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One [journals.plos.org]
- 6. This compound | nAChR | 848591-90-2 | Invivochem [invivochem.com]
Validation & Comparative
A Comparative Analysis of A-582941 Dihydrochloride and GTS-21 in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) partial agonists, A-582941 dihydrochloride (B599025) and GTS-21 (also known as DMXBA), based on their performance in preclinical cognitive models. The following sections present quantitative data, experimental methodologies, and visual representations of their mechanisms of action to aid in the evaluation of these compounds for cognitive enhancement research.
Pharmacological Profile and In Vitro Activity
Both A-582941 and GTS-21 are selective partial agonists of the α7 nAChR, a key target in the central nervous system for cognitive function. Their binding affinities and functional potencies have been characterized in various in vitro assays.
| Parameter | A-582941 Dihydrochloride | GTS-21 (DMXBA) | Species | Reference |
| Binding Affinity (Ki) | 10.8 nM ([3H]A-585539) | ~2000 nM ([3H]cytisine) | Rat Brain Membranes | [1] |
| 17 nM ([3H]A-585539) | - | Human Frontal Cortex | [1] | |
| Functional Potency (EC50) | 4260 nM | More potent on rat vs. human receptors | Human α7 nAChR | [1][2] |
| 2450 nM | - | Rat α7 nAChR | [1] | |
| Efficacy (% of ACh max response) | 52% | Partial Agonist | Human α7 nAChR | [1] |
| 60% | More efficacious on rat vs. human receptors | Rat α7 nAChR | [1][2] | |
| Signaling Pathway Activation | ↑ pERK1/2, ↑ pCREB | ↑ pCREB, Modulates PI3K/Akt, NF-κB, Nrf2, PPARγ | Rodent CNS | [1][3][4] |
Efficacy in Preclinical Cognitive Models
A-582941 and GTS-21 have demonstrated efficacy in various animal models assessing different domains of cognition. While direct head-to-head comparative studies are limited, the available data from individual studies provide valuable insights into their pro-cognitive effects.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess short-term recognition memory in rodents.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| A-582941 | Rat | 1 mg/kg (i.p.) | Ameliorated MK-801-induced cognitive dysfunction. | [5] |
| GTS-21 | Rat | 0.1-10 mg/kg (i.p.) | Reversed MK-801-induced memory deficit at a 3-hour delay and enhanced memory at a 48-hour delay. |
Morris Water Maze (MWM)
The MWM is a classic behavioral test to evaluate spatial learning and memory, which is highly dependent on hippocampal function.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| A-582941 | Rat (MK-801 model) | 1 mg/kg (i.p.) | Improved spatial memory deficits induced by sub-chronic MK-801 administration. | [5] |
| GTS-21 | Aged Rats (isoflurane-induced impairment) | Not specified | Attenuated isoflurane-induced learning and memory impairment. | [6] |
Signaling Pathways and Mechanism of Action
The cognitive-enhancing effects of A-582941 and GTS-21 are mediated through the activation of the α7 nAChR and subsequent modulation of downstream signaling cascades crucial for synaptic plasticity and neuronal survival.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Alpha 7 nicotinic acetylcholine receptor agonist GTS-21 mitigates isoflurane-induced cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: A-582941 vs. PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: A-582941 and PNU-282987. The information presented is collated from preclinical research and is intended to assist researchers in selecting the appropriate compound for their studies.
Introduction
The α7 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive processes such as memory and attention.[1][2][3] Its dysfunction has been implicated in various neurological and psychiatric disorders.[4] A-582941 and PNU-282987 are two selective agonists that have been instrumental in elucidating the function of the α7 nAChR and exploring its therapeutic potential. This guide offers a side-by-side comparison of their pharmacological properties, supported by experimental data.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of A-582941 and PNU-282987, providing a quantitative basis for comparison.
Table 1: Binding Affinity (Ki) at α7 nAChR
| Compound | Radioligand | Preparation | Ki (nM) | Species | Reference |
| A-582941 | [³H]A-585539 | Rat brain membranes | 10.8 | Rat | [5] |
| [³H]A-585539 | Human frontal cortex membranes | 17 | Human | [5] | |
| [³H]methyllycaconitine (MLA) | Rat brain membranes | 88 | Rat | [5] | |
| PNU-282987 | [³H]methyllycaconitine (MLA) | Rat brain homogenates | 27 | Rat | [6] |
Table 2: Potency (EC50) and Efficacy at α7 nAChR
| Compound | Assay | Efficacy (% of ACh max response) | EC50 (nM) | Species | Reference |
| A-582941 | Electrophysiology (Xenopus oocytes) | 52% | 4260 | Human | [5] |
| Electrophysiology (Xenopus oocytes) | 60% | 2450 | Rat | [5] | |
| ERK1/2 Phosphorylation (PC12 cells, with PNU-120596) | Not specified | 95 | Rat | [5] | |
| PNU-282987 | Not specified | Not specified | 154 | Not specified | [6] |
Table 3: Selectivity Profile
| Compound | Off-Target | Assay | Ki or IC50 (nM) | Selectivity (fold vs. α7 Ki) | Reference |
| A-582941 | 5-HT3 Receptor | [³H]BRL-43694 Binding | 150 (Ki) | ~15-fold (vs. human α7) | [5] |
| PNU-282987 | 5-HT3 Receptor | Not specified | 4541 (IC50) | Not specified | [6] |
| α1β1γδ and α3β4 nAChRs | Not specified | ≥ 60,000 (IC50) | > 2200-fold |
Signaling Pathways
Activation of the α7 nAChR by both A-582941 and PNU-282987 initiates downstream signaling cascades implicated in their physiological effects.
A-582941 Signaling Pathway
A-582941 has been shown to activate the Extracellular signal-regulated kinases 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) pathways, which are crucial for cognitive function.[1][2][3]
References
- 1. Activation of the alpha 7 nicotinic acetylcholine receptor mitigates osteoarthritis progression by inhibiting NF-κB/NLRP3 inflammasome activation and enhancing autophagy | PLOS One [journals.plos.org]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of the α7 nAChR Agonist A-582941 with the Selective Antagonist Methyllycaconitine (MLA)
A Comparative Guide for Researchers
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a significant therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders. A-582941 is a potent and selective partial agonist of the α7 nAChR that has demonstrated pro-cognitive effects in preclinical studies.[1][2] A critical step in the preclinical validation of such a compound is to unequivocally demonstrate that its pharmacological effects are mediated through its intended target. Methyllycaconitine (MLA), a highly selective and potent competitive antagonist of the α7 nAChR, serves as an essential tool for this purpose.[1] This guide provides a comparative analysis of A-582941 and MLA, supported by experimental data and detailed protocols to aid researchers in validating the on-target mechanism of action of α7 nAChR agonists.
Comparative Analysis of A-582941 and Methyllycaconitine
A-582941 and MLA interact with the α7 nAChR in opposing manners, making them a suitable pair for mechanism-of-action studies. A-582941 binds to and activates the receptor, albeit to a lesser extent than the endogenous ligand acetylcholine, classifying it as a partial agonist.[1] This activation initiates downstream signaling cascades.[1][3][4] In contrast, MLA binds to the same receptor but does not activate it, instead blocking the binding of agonists like A-582941 and thereby inhibiting their effects.
Binding Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of A-582941 and MLA for the α7 nAChR. This quantitative data highlights the high affinity and selectivity of both compounds for their target.
Table 1: Binding Affinity (Ki) of A-582941 and MLA at α7 nAChR
| Compound | Radioligand | Preparation | Ki (nM) |
| A-582941 | [3H]A-585539 | Rat Brain Membranes | 10.8 |
| A-582941 | Not Specified | Human Frontal Cortex Membranes | 17 |
| A-582941 | [3H]methyllycaconitine (MLA) | Rat Brain Membranes | 88 |
| Methyllycaconitine (MLA) | [3H]MLA | Rat Brain Membranes | 1.86 ± 0.31 |
Table 2: Functional Potency (EC50/IC50) of A-582941 and MLA at α7 nAChR
| Compound | Assay | Cell/Tissue Type | Potency (nM) | Efficacy |
| A-582941 | Electrophysiology (Current) | Xenopus oocytes expressing human α7 nAChR | EC50: 4260 | 52% of max ACh response |
| A-582941 | Electrophysiology (Current) | Xenopus oocytes expressing rat α7 nAChR | EC50: 2450 | 60% of max ACh response |
| A-582941 | ERK1/2 Phosphorylation | PC12 cells | EC50: 95 | Not Applicable |
| Methyllycaconitine (MLA) | Inhibition of ERK1/2 Phosphorylation | PC12 cells | IC50: 2.75 | Not Applicable |
Experimental Protocols for Mechanism Validation
To validate that the effects of A-582941 are mediated by the α7 nAChR, it is essential to demonstrate that these effects are blocked or reversed by MLA. Below are detailed protocols for key in vitro and in vivo experiments.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the ability of A-582941 to displace the selective α7 nAChR antagonist radioligand, [3H]-MLA, from its binding site on the receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
- 50 µL of various concentrations of A-582941 (or vehicle for total binding).
- 50 µL of a high concentration of a non-labeled ligand (e.g., nicotine) for non-specific binding determination.
- 50 µL of [3H]-MLA at a concentration close to its Kd (e.g., 1-2 nM).
- 150 µL of the prepared membrane suspension (50-120 µg of protein).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the A-582941 concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: ERK1/2 Phosphorylation Western Blot Assay
This assay demonstrates that A-582941-induced activation of downstream signaling pathways, such as the phosphorylation of ERK1/2, is an α7 nAChR-dependent event.
1. Cell Culture and Treatment:
-
Culture PC12 cells (which endogenously express α7 nAChRs) in appropriate media.
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with MLA (e.g., 50 nM) or vehicle for 30 minutes.
-
Stimulate the cells with A-582941 (at a concentration around its EC50 for ERK1/2 phosphorylation, e.g., 100 nM) for 15 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of the supernatants.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Compare the normalized phospho-ERK1/2 levels between the different treatment groups to demonstrate that MLA blocks the A-582941-induced increase in phosphorylation.
Protocol 3: In Vivo Behavioral Assay - Fear Conditioning
This protocol illustrates how to validate the mechanism of A-582941 in a behavioral model of learning and memory. The principle is to show that the cognitive-enhancing effects of A-582941 are prevented by pre-treatment with MLA.
1. Animals and Drug Administration:
-
Use adult male Sprague-Dawley rats.
-
Administer MLA (e.g., 3 mg/kg, intraperitoneally) or vehicle 30 minutes before the administration of A-582941.
-
Administer A-582941 (e.g., 1 µmol/kg, intraperitoneally) or vehicle 30 minutes before the fear conditioning training.
2. Fear Conditioning Training (Day 1):
-
Place a rat in a conditioning chamber.
-
After a 2-minute habituation period, present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone for 30 seconds).
-
In the last 2 seconds of the tone, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.
-
Return the rat to its home cage.
3. Contextual Fear Testing (Day 2):
-
Place the rat back into the same conditioning chamber for 5 minutes without presenting the tone or the shock.
-
Record the amount of time the rat spends "freezing" (i.e., complete immobility except for respiration) as a measure of contextual fear memory.
4. Cued Fear Testing (Day 3):
-
Place the rat in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a 3-minute habituation period, present the auditory cue (CS) for 3 minutes.
-
Record the freezing behavior during the presentation of the cue as a measure of cued fear memory.
5. Data Analysis:
-
Calculate the percentage of time spent freezing for each animal in both the contextual and cued fear tests.
-
Compare the freezing behavior between the different treatment groups (Vehicle, A-582941 alone, MLA alone, and MLA + A-582941).
-
A-582941 is expected to enhance fear memory (increase freezing), and this effect should be blocked by pre-treatment with MLA, demonstrating that the cognitive-enhancing effect of A-582941 is mediated by α7 nAChRs.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway and the experimental workflow for validating the mechanism of A-582941.
Caption: A-582941 signaling pathway and MLA blockade.
Caption: Experimental workflow for validating A-582941's mechanism.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Species Efficacy of A-582941 Dihydrochloride
For researchers and professionals in drug development, understanding the translational potential of a compound is paramount. This guide provides an objective comparison of the cross-species efficacy of A-582941 dihydrochloride, a selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail its performance against alternatives, supported by experimental data, and outline the methodologies used in key studies.
Cross-Species Efficacy of A-582941
A-582941 has demonstrated high-affinity binding and functional activity at α7 nAChRs across multiple species, indicating minimal differences in its primary pharmacological action between rodents and humans.[1][2] This cross-species consistency is a promising attribute for its therapeutic development for cognitive deficits in neurodegenerative and psychiatric disorders.[1][3]
Binding Affinity and Functional Activity
In vitro studies have quantified the binding affinity and functional potency of A-582941 at human and rat α7 nAChRs. The compound acts as a partial agonist, meaning it activates the receptor but with a lower maximal effect compared to the endogenous ligand, acetylcholine (ACh).[1][4]
| Parameter | Human | Rat | Reference |
| Binding Affinity (Ki) | |||
| using [3H]A-585539 | 17 nM (frontal cortex) | 10.8 nM (brain membranes) | [2] |
| using [3H]methyllycaconitine (MLA) | - | 88 nM (brain membranes) | [1] |
| Functional Activity (EC50) | 4260 nM (recombinant α7 nAChR) | 2450 nM (recombinant α7 nAChR) | [1][4] |
| Maximal Efficacy (% of ACh) | 52% | 60% | [1][4] |
In Vivo Efficacy
A-582941 has shown efficacy in various animal models of cognitive function, including rodents and non-human primates. These studies highlight its potential to enhance working memory, short-term recognition memory, and memory consolidation.[1][3][4] For instance, it has been shown to improve performance in the rat social recognition test, the mouse inhibitory avoidance test, and the delayed matching-to-sample (DMTS) task in monkeys.[1][4] Furthermore, A-582941 has demonstrated beneficial effects on attention, as well as spatial and visual learning and memory in rodents and monkeys.[5][6]
Comparison with Alternative α7 nAChR Agonists
A-582941 is one of several selective α7 nAChR agonists developed for cognitive enhancement. While direct head-to-head comparative studies are limited, the table below summarizes the binding affinities of A-582941 and other notable α7 agonists.
| Compound | Target | Binding Affinity (Ki) | Key Characteristics | Reference |
| A-582941 | α7 nAChR | 9 nM | Partial agonist, good oral bioavailability and brain permeability. | [7] |
| SSR180711 | α7 nAChR | 23 nM (for a related compound) | Improves cognitive deficits in various rat models. | [7] |
| PHA-543613 | α7 nAChR | - | Rapid brain penetration and high oral bioavailability in rats. | [7] |
A-582941 distinguishes itself with a favorable profile of high binding affinity, partial agonism, and excellent central nervous system (CNS) distribution.[1][3] Unlike some earlier full agonists, A-582941 has a better side effect profile.[5]
Signaling Pathway and Experimental Workflow
The cognitive-enhancing effects of A-582941 are linked to the activation of specific intracellular signaling pathways. In vitro and in vivo studies have shown that A-582941 activates the ERK1/2 and CREB phosphorylation pathways, which are known to be involved in cognitive function.[1][3][8]
The following diagram illustrates a typical workflow for assessing the efficacy of A-582941 in a rodent model of short-term memory.
Experimental Protocols
Detailed below are summaries of the methodologies employed in the preclinical characterization of A-582941.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of A-582941 for α7 nAChRs.
-
Preparation: Membranes were prepared from rat brain or human frontal cortex.
-
Procedure:
-
Membranes were incubated with a radiolabeled α7 nAChR ligand, such as [3H]A-585539 or [3H]methyllycaconitine (MLA).[1][2]
-
Increasing concentrations of A-582941 were added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The Ki value was calculated from the IC50 value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Functional Activity in Xenopus Oocytes
-
Objective: To determine the functional potency (EC50) and efficacy of A-582941 as an agonist at α7 nAChRs.
-
Preparation: Xenopus oocytes were injected with cRNA encoding for human or rat α7 nAChRs.[1]
-
Procedure:
-
Two-electrode voltage-clamp recordings were performed on the oocytes.
-
Oocytes were perfused with increasing concentrations of A-582941.
-
The evoked currents, which are characteristic of α7 activation, were measured.[1]
-
The EC50 value was determined from the concentration-response curve.
-
Maximal efficacy was determined by comparing the maximal response induced by A-582941 to that induced by a saturating concentration of acetylcholine (ACh).[1]
-
Rat Social Recognition Test
-
Objective: To assess the effect of A-582941 on short-term recognition memory in rats.
-
Procedure:
-
An adult rat was placed in a cage and allowed to interact with a juvenile rat for a set period (Trial 1).[4]
-
Immediately after Trial 1, the adult rat was administered A-582941 or a vehicle control intraperitoneally (i.p.).[4]
-
After a delay period (e.g., 2 hours), the same juvenile rat was reintroduced to the adult rat (Trial 2).[4]
-
The duration of social investigation (e.g., sniffing, grooming) by the adult rat towards the juvenile was recorded for both trials.
-
A recognition index (T2:T1 ratio) was calculated. A lower ratio in the A-582941-treated group compared to the vehicle group indicates that the adult rat remembers the juvenile and thus spends less time investigating it, signifying improved memory.[4]
-
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One [journals.plos.org]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A-582941: An In Vivo Comparative Guide to its Cognitive Enhancement Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the cognitive enhancement effects of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). We present a comparative analysis of its performance against other cognitive enhancers, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Executive Summary
A-582941 has demonstrated robust pro-cognitive effects across multiple preclinical models, targeting various domains of memory and cognition. As an α7 nAChR agonist, it modulates key signaling pathways implicated in synaptic plasticity and neuronal survival. This guide synthesizes the available in vivo data to offer a clear comparison with other cognitive enhancement strategies, aiding researchers in the evaluation and design of future studies in this therapeutic area.
Comparative Efficacy of A-582941 in Preclinical Models
The cognitive-enhancing properties of A-582941 have been validated in a range of in vivo behavioral assays. The following tables summarize the quantitative data from key studies, comparing its effects with those of other relevant compounds where data is available.
Table 1: Effect of A-582941 on Working Memory in the Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
| Treatment | Dose (nmol/kg, i.m.) | N | Mean Accuracy (% Correct) | % Improvement vs. Vehicle | Maximal Delay Interval Increase vs. Vehicle |
| Vehicle | - | 6 | 75.2 ± 2.1 | - | - |
| A-582941 | 3 | 6 | 79.5 ± 2.3 | 5.7% | 15.2% |
| A-582941 | 10 | 6 | 82.9 ± 2.5 | 10.2% | 36.5% |
| A-582941 | 30 | 6 | 80.1 ± 2.8 | 6.5% | 21.3% |
*p < 0.05 vs. vehicle. Data extracted from Bitner et al., 2007.[1]
Table 2: Effect of A-582941 and a Comparator on Short-Term Memory in the Rat Social Recognition Test
| Treatment | Dose (mg/kg, s.c.) | N | T2/T1 Interaction Ratio (Mean ± SEM) |
| Vehicle | - | 8 | >0.9 |
| A-582941 | 0.01 (µmol/kg, i.p.) | 8 | ~0.9 |
| A-582941 | 0.1 (µmol/kg, i.p.) | 8 | ~0.75 |
| A-582941 | 1.0 (µmol/kg, i.p.) | 8 | ~0.7 |
| AR-R17779 | 1 | - | Significant increase in %RSIT |
| AR-R17779 | 3 | - | Significant increase in %RSIT |
| AR-R17779 | 10 | - | Significant increase in %RSIT |
| AR-R17779 | 30 | - | Significant increase in %RSIT |
*p < 0.05 vs. vehicle. A lower T2/T1 ratio indicates better memory. A-582941 data from Bitner et al., 2007.[1] AR-R17779 data from Van Kampen et al., 2004, showing a significant percent reduction in social interaction time (%RSIT), indicative of enhanced memory.[2]
Table 3: Effect of A-582941 and a Comparator on Memory Consolidation in the Mouse Inhibitory Avoidance Test
| Treatment | Dose (mg/kg, i.p.) | N | Step-through Latency (seconds, Mean ± SEM) |
| Vehicle | - | - | ~100 |
| A-582941 | 0.01 (µmol/kg) | - | ~150 |
| A-582941 | 0.1 (µmol/kg) | - | ~250 |
| A-582941 | 1.0 (µmol/kg) | - | ~225 |
| Donepezil (B133215) | 0.5 | 10-12 | Significantly reversed Aβ25–35-induced deficits |
| Donepezil | 1.0 | 10-12 | Significantly reversed Aβ25–35-induced deficits |
*p < 0.05 vs. vehicle. Increased latency indicates improved memory. A-582941 data from Bitner et al., 2007. Donepezil data from Maurice et al., 2006, showing reversal of amnesia in an Alzheimer's disease model.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys
-
Apparatus: A Wisconsin General Test Apparatus equipped with a stimulus tray and an opaque screen.
-
Procedure:
-
Sample Presentation: A sample object is presented over the center food well. The monkey displaces the object to retrieve a food reward.
-
Delay: An opaque screen is lowered for a variable delay period (0 to 120 seconds).
-
Choice Phase: The screen is raised to reveal the sample object and a novel object over the side food wells.
-
Response: A correct response consists of the monkey displacing the novel object to receive a reward.
-
-
Drug Administration: A-582941 was administered intramuscularly (i.m.) 30 minutes before the test session.[1]
Rat Social Recognition Test
-
Subjects: Adult male rats and juvenile conspecifics.
-
Procedure:
-
Trial 1 (T1): An adult rat is placed in a cage and allowed to interact with a juvenile rat for a 5-minute period. The duration of social investigation (sniffing, grooming, close following) is recorded.
-
Treatment: Immediately after T1, the adult rat is administered A-582941 or vehicle.
-
Inter-trial Interval: A 2-hour delay.
-
Trial 2 (T2): The same juvenile is reintroduced to the adult rat for a 5-minute session, and the duration of social investigation is recorded.
-
-
Data Analysis: The T2/T1 interaction ratio is calculated. A ratio significantly below 1 indicates recognition memory.[1]
Mouse Inhibitory Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Training: A mouse is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door is closed, and a mild footshock (e.g., 0.4 mA for 2 seconds) is delivered.
-
Retention Test: 24 hours after training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds).
-
-
Drug Administration: A-582941 was administered intraperitoneally (i.p.) immediately after the training trial.[1]
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of A-582941 are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows.
Caption: A-582941 signaling cascade.
Caption: Workflow for in vivo cognitive assessment.
Conclusion
The in vivo data strongly support the cognitive-enhancing effects of A-582941. Its efficacy across different species and cognitive domains, coupled with a well-defined mechanism of action, positions it as a significant compound of interest for the development of novel therapeutics for cognitive disorders. This guide provides the necessary data and protocols for researchers to build upon these findings and further explore the potential of α7 nAChR agonism in cognitive enhancement.
References
- 1. jneurosci.org [jneurosci.org]
- 2. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of A-582941 and Other α7 Nicotinic Acetylcholine Receptor Partial Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist A-582941 with other key modulators. This analysis, supported by experimental data, focuses on binding affinity, functional potency, selectivity, and downstream signaling pathways to inform preclinical and clinical research decisions.
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a significant therapeutic target for a range of central nervous system disorders, including Alzheimer's disease, schizophrenia, and other cognitive impairments.[1][2] This ligand-gated ion channel, highly expressed in key brain regions like the hippocampus and cortex, plays a crucial role in cognitive processes such as memory and attention.[3][4] A-582941 is a notable partial agonist of the α7 nAChR, demonstrating high-affinity binding and the ability to enhance cognitive performance in various preclinical models.[3][5] This guide offers a comparative overview of A-582941 against other prominent α7 nAChR partial agonists, presenting key performance data in a structured format.
In Vitro Pharmacological Profiles: A Comparative Look
The efficacy and selectivity of α7 nAChR partial agonists are critical determinants of their therapeutic potential. The following tables summarize the in vitro pharmacological data for A-582941 and other representative compounds, including GTS-21 (DMXB-A), TC-5619 (Bradanicline), AZD0328, and EVP-6124 (Encenicline).
Table 1: Binding Affinity (Ki) for Human α7 nAChR
| Compound | Ki (nM) | Radioligand Used | Reference |
| A-582941 | 16.7 | [3H]A-585539 | |
| GTS-21 | ~2000 | Not Specified | [6] |
| TC-5619 | 1.0 - 1.4 | [3H]MLA / Not Specified | [7][8] |
| AZD0328 | 3.0 | Not Specified | [2] |
| EVP-6124 | 4.33 - 9.98 | [125I]α-bungarotoxin / [3H]MLA | [9] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) at Human α7 nAChR
| Compound | EC50 (nM) | Emax (% of ACh response) | Experimental System | Reference |
| A-582941 | 4260 | 52% | Xenopus oocytes | [3] |
| GTS-21 | 11000 | 9% | Xenopus oocytes | [6] |
| TC-5619 | 33 | 100% (Full Agonist) | Xenopus oocytes | [6][7] |
| AZD0328 | 338 | 65% | Xenopus oocytes | [6] |
| EVP-6124 | 420 | Partial Agonist | Xenopus oocytes | [10] |
Table 3: Selectivity Profile Against Other Receptors
| Compound | Selectivity Target | Ki or IC50 (nM) | Fold Selectivity (α7 vs. Target) | Reference |
| A-582941 | 5-HT3 | 150 (Ki) | ~15-fold | [3] |
| α4β2 nAChR | >100,000 (Ki) | >6000-fold | [3] | |
| GTS-21 | α4β2 nAChR | 20 (Ki) | 0.01-fold (Higher affinity for α4β2) | [11] |
| 5-HT3A | 3100 (IC50) | ~0.6-fold | [11] | |
| TC-5619 | α4β2 nAChR | 2800 (Ki) | ~2800-fold | [6] |
| 5-HT3 | >10,000 (IC50) | >10,000-fold | [6] | |
| AZD0328 | 5-HT3 | 12 (Ki) | ~0.25-fold (Higher affinity for 5-HT3) | [2] |
| α4β2 nAChR | 140 (Ki, rat) | ~30-fold | [2] | |
| EVP-6124 | 5-HT3 | Inhibited by 51% at 10 nM | Not specified | [9] |
| α4β2 nAChR | No activation or inhibition | Highly selective | [12] |
Signaling Pathways Activated by A-582941
Activation of α7 nAChRs by partial agonists like A-582941 initiates downstream signaling cascades crucial for cognitive function. A-582941 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB), pathways known to be integral to synaptic plasticity and memory formation.[3][5]
A-582941-mediated activation of α7 nAChR and downstream signaling.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are overviews of the key experimental methodologies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow for determining binding affinity via radioligand binding assay.
A typical protocol involves incubating a preparation of cell membranes expressing the α7 nAChR with a radiolabeled ligand (e.g., [3H]A-585539 or [3H]methyllycaconitine) and varying concentrations of the unlabeled test compound.[13][14] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki).
Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity (potency and efficacy) of a compound on an ion channel.
Workflow for assessing functional activity using Xenopus oocytes.
In this method, Xenopus oocytes are microinjected with the cRNA encoding the human α7 nAChR.[15][16] After a period to allow for receptor expression on the oocyte membrane, the two-electrode voltage clamp technique is used to measure the ion current that flows through the channel in response to the application of the agonist at various concentrations. This allows for the determination of the half-maximal effective concentration (EC50) and the maximum response (Emax) relative to a full agonist like acetylcholine (ACh).
FLIPR (Fluorometric Imaging Plate Reader) Calcium Assays
FLIPR assays are a high-throughput method to assess receptor activation by measuring changes in intracellular calcium concentration.
Workflow for high-throughput screening using FLIPR calcium assays.
Cells expressing the α7 nAChR are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye.[17][18] The FLIPR instrument adds the test compounds to the wells and simultaneously measures the change in fluorescence, which corresponds to the influx of calcium through the activated α7 nAChR channels. This method is particularly useful for high-throughput screening of compound libraries.
Conclusion
A-582941 is a selective α7 nAChR partial agonist with a well-characterized in vitro profile. When compared to other partial agonists, it exhibits high affinity and moderate efficacy. Its selectivity against the α4β2 nAChR subtype is a key advantage, potentially reducing the risk of side effects associated with broader nicotinic activity. However, its affinity for the 5-HT3 receptor, a common characteristic among some α7 ligands, should be considered in the interpretation of experimental results. The pro-cognitive effects of A-582941 are linked to the activation of the ERK1/2 and CREB signaling pathways. This comparative guide provides a foundation for researchers to evaluate the suitability of A-582941 and other α7 nAChR partial agonists for their specific research objectives in the pursuit of novel therapeutics for cognitive disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cerebrasol.com [cerebrasol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
A Comparative Guide to A-582941 and Standard-of-Care Therapies in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of A-582941, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, with the standard-of-care Alzheimer's disease (AD) treatments, Donepezil (an acetylcholinesterase inhibitor) and Memantine (an NMDA receptor antagonist). The data presented is collated from various studies employing transgenic mouse models of AD, offering insights into their respective mechanisms of action, and effects on cognitive function and key pathological markers.
Comparative Efficacy at a Glance
The following tables summarize the performance of A-582941, Donepezil, and Memantine in preclinical Alzheimer's disease mouse models. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Cognitive Enhancement in Behavioral Models
| Compound | Mouse Model | Behavioral Test | Key Findings | Reference |
| A-582941 | Not Specified | Inhibitory Avoidance | Increased crossover latency, indicating improved memory consolidation.[1] | |
| A-582941 | Not Specified | Social Recognition | Lowered trial2:trial1 investigation ratio, suggesting enhanced short-term recognition memory.[1] | |
| Donepezil | SAMP8 | Morris Water Maze | Significantly attenuated cognitive dysfunction. | |
| Donepezil | APP/PS1 | Morris Water Maze | Significantly improved cognitive function. | |
| Memantine | 3xTg-AD | Morris Water Maze | Restored cognition in mice with varying levels of AD-like pathology.[2] | |
| Memantine | PS2Tg2576 | Morris Water Maze | Significantly reverted learning deficits at 5-6 months of age. |
Effects on Alzheimer's Disease Pathology
| Compound | Mouse Model | Pathological Marker | Key Findings | Reference |
| A-582941 | Not Specified | GSK-3β phosphorylation | Increased phosphorylation of Ser-9, leading to its inhibition.[1] | |
| Donepezil | Tg2576 | Soluble Aβ40 and Aβ42 | Significantly reduced levels at a 4 mg/kg dose. | |
| Donepezil | Tg2576 | Aβ Plaque Number and Burden | Significantly reduced at a 4 mg/kg dose. | |
| Memantine | 3xTg-AD | Insoluble Aβ | Significantly reduced levels in mice with advanced pathology.[2] | |
| Memantine | 3xTg-AD | Total and Hyperphosphorylated Tau | Associated with a decline in levels.[1][2] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds stem from their distinct molecular targets and downstream signaling cascades.
A-582941: α7 Nicotinic Acetylcholine Receptor Agonism
A-582941 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] Activation of this receptor is thought to enhance cognitive processes.[1] In vitro and in vivo studies have indicated that A-582941 activates signaling pathways known to be involved in cognitive function, such as the phosphorylation of ERK1/2 and CREB.[1]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A-582941 and Clozapine in Preclinical Schizophrenia Models
An objective analysis for researchers and drug development professionals.
In the landscape of schizophrenia pharmacotherapy, the quest for novel therapeutic agents with improved efficacy, particularly for cognitive and negative symptoms, remains a critical area of research. This guide provides a head-to-head comparison of A-582941, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and clozapine (B1669256), an atypical antipsychotic, based on their performance in preclinical animal models of schizophrenia.
Executive Summary
A-582941 demonstrates a promising profile, particularly in ameliorating cognitive and social deficits in animal models, domains where clozapine's efficacy is often limited. While clozapine, a multi-receptor antagonist, remains a gold standard for treatment-resistant schizophrenia, its therapeutic action is accompanied by a complex side-effect profile. A-582941, with its more targeted mechanism of action, presents a potential alternative or adjunctive therapeutic strategy. This guide synthesizes the available preclinical data to facilitate an informed evaluation of these two compounds.
Receptor Binding Profiles
The fundamental difference in the mechanism of action between A-582941 and clozapine is evident in their receptor binding profiles. A-582941 is a highly selective partial agonist for the α7 nAChR, whereas clozapine interacts with a wide array of neurotransmitter receptors.
| Receptor Target | A-582941 (Ki, nM) | Clozapine (Ki, nM) | Primary Action of Compound |
| α7 nAChR | 10.8 [1] | Low affinity | Partial Agonist |
| Dopamine D2 | - | 120-250 | Antagonist |
| Dopamine D4 | - | 21 | Antagonist |
| Serotonin 5-HT2A | - | 5.4 - 16 | Antagonist/Inverse Agonist |
| Serotonin 5-HT2C | - | 9.6 | Antagonist/Inverse Agonist |
| Muscarinic M1 | - | 1.9 | Antagonist |
| Histamine H1 | - | 1.1 | Antagonist |
| Adrenergic α1 | - | 6.9 | Antagonist |
| Adrenergic α2 | - | 11 | Antagonist |
Note: Ki values can vary between studies and experimental conditions. This table provides representative values to illustrate the differing receptor affinities.
Efficacy in Preclinical Schizophrenia Models
A key study directly comparing A-582941 and clozapine utilized the sub-chronic MK-801 rat model, which recapitulates aspects of schizophrenia-like symptoms.[2][3]
| Behavioral Test | Model | A-582941 (1 mg/kg) | Clozapine (5 mg/kg) | Outcome Measure |
| Prepulse Inhibition (PPI) | Sensorimotor Gating | No significant effect | Improved PPI deficit | Percentage of PPI |
| Novel Object Recognition Test (NORT) | Visual Memory | Improved discrimination index | Improved discrimination index | Discrimination Index |
| Social Interaction (SI) | Negative Symptoms | Improved social following and decreased social avoidance | Improved social following and decreased social avoidance | Time spent in interaction, latency to first contact |
| Morris Water Maze (MWM) | Spatial Learning & Memory | Improved acquisition learning (decreased latency to find platform) | Improved acquisition learning (decreased latency to find platform) | Latency to find platform, time in target quadrant |
The results suggest that while clozapine is effective in restoring sensorimotor gating deficits, both A-582941 and clozapine demonstrate efficacy in improving cognitive and social deficits induced by MK-801.[2][3] Notably, one study concluded that A-582941 had a stronger effect on negative and cognitive symptoms compared to clozapine in this model.[2]
Experimental Protocols
Sub-chronic MK-801 Model of Schizophrenia in Rats
This model involves the repeated administration of the NMDA receptor antagonist MK-801 (dizocilpine) to induce behavioral changes relevant to schizophrenia.
-
Animals: Wistar Hannover rats.
-
Induction: MK-801 (0.2 mg/kg) administered intraperitoneally (i.p.) twice daily for 7 days.
-
Treatment: Following a one-week washout period, A-582941 (1 mg/kg, i.p.) or clozapine (5 mg/kg, i.p.) was administered for 10 days.
-
Behavioral Testing: A battery of behavioral tests was conducted to assess sensorimotor gating, cognitive function, and social behavior.[2][3]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This test measures sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: Rats are presented with a series of trials, including trials with a startling pulse alone and trials where a weaker prepulse precedes the startling pulse.
-
Measurement: The percentage of inhibition of the startle response by the prepulse is calculated.
Novel Object Recognition Test (NORT)
This test assesses visual recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are allowed to explore the empty arena.
-
Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them.
-
Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object.
-
-
Measurement: The time spent exploring the novel object versus the familiar object is measured. A higher discrimination index (preference for the novel object) indicates intact recognition memory.[2][3]
Social Interaction (SI) Test
This test evaluates social behavior, which is often impaired in schizophrenia (negative symptoms).
-
Apparatus: An open-field arena.
-
Procedure: A test rat is placed in the arena with an unfamiliar conspecific.
-
Measurement: Behaviors such as sniffing, following, and grooming are recorded to assess the level of social interaction. Social avoidance is also measured.[2][3]
Morris Water Maze (MWM) Test
This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues around the room.
-
Probe Trial: The platform is removed, and the time spent swimming in the target quadrant where the platform was previously located is measured.
-
-
Measurement: The latency to find the platform during training and the time spent in the target quadrant during the probe trial are key measures of spatial memory.[2][3]
Signaling Pathways and Experimental Workflows
A-582941 Signaling Pathway
A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel. Activation of this receptor leads to an influx of calcium ions, which in turn modulates downstream signaling cascades, including those involved in learning, memory, and attention.
Caption: A-582941 signaling through the α7 nAChR.
Clozapine's Multi-Receptor Interaction
Clozapine's therapeutic effects and side effects are a consequence of its interaction with a wide range of receptors. Its "atypical" antipsychotic profile is often attributed to its potent 5-HT2A antagonism relative to its D2 antagonism.
Caption: Clozapine's interaction with multiple receptors.
Experimental Workflow for Preclinical Comparison
The workflow for comparing A-582941 and clozapine in the MK-801 model involves several key stages, from disease model induction to behavioral assessment.
References
Validating A-582941-Induced Signaling Pathway Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-582941, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the associated signaling pathways and experimental workflows. A-582941 has been shown to activate signaling pathways involved in cognitive function, making it a compound of interest for neurodegenerative and psychiatric disorders.[1][2]
Performance Comparison of α7 nAChR Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of A-582941 and other notable α7 nAChR agonists. Lower Ki and EC50 values generally indicate higher affinity and potency, respectively.
| Compound | Receptor Target | Ki (nM) | EC50 (nM) | Organism/System | Reference |
| A-582941 | α7 nAChR | 10.8 | 4260 (human), 2450 (rat) | Rat Brain, Human Cortex, Recombinant | [1] |
| 5-HT3 Receptor | 150 | 4600 | Human | [1] | |
| PNU-282987 | α7 nAChR | 27 | - | Rat Hippocampal Neurons | [3] |
| PHA-543613 | α7 nAChR | 8.8 | 65 (α7-5-HT3 chimera) | Recombinant | [3] |
| TC-5619 | α7 nAChR | 1 | 33 | Rat Hippocampus, Human HEK cells | [3] |
| SSR-180711 | α7 nAChR | - | - | - | |
| GTS-21 (DMXB-A) | α7 nAChR | 650 (rat), 2000 (human) | 5200 (rat), 11000 (human) | Xenopus Oocytes | [4] |
| α4β2 nAChR | 19 (rat), 20 (human) | 17000 (inhibition) | Recombinant | [4] | |
| AZD0328 | α7 nAChR | - | 338 | Human α7 in Xenopus Oocytes | [4] |
| TC-1698 | α7 nAChR | 11 | - | Rat Hippocampal Membranes | [3] |
| AR-R17779 | α7 nAChR | - | - | - | [5] |
A-582941-Induced Signaling Pathways
A-582941, through the activation of α7 nAChR, modulates several downstream signaling pathways crucial for neuronal function and survival. These include the ERK/CREB pathway, the PI3K/Akt/GSK3β pathway, and the Nrf2/HO-1 pathway.
ERK/CREB Signaling Pathway
Activation of α7 nAChR by A-582941 leads to an influx of calcium, which can trigger the activation of the Ras-Raf-MEK-ERK signaling cascade. Activated ERK (extracellular signal-regulated kinase) then translocates to the nucleus and phosphorylates CREB (cAMP response element-binding protein), a transcription factor that regulates the expression of genes involved in synaptic plasticity and memory.[1][6]
PI3K/Akt/GSK3β Signaling Pathway
The activation of α7 nAChR can also stimulate the PI3K/Akt pathway, a key signaling cascade for cell survival and neuroprotection.[1] PI3K (phosphoinositide 3-kinase) activation leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates GSK3β (glycogen synthase kinase 3β), a kinase implicated in tau hyperphosphorylation in Alzheimer's disease.[3]
Nrf2/HO-1 Signaling Pathway
Activation of α7 nAChR has been linked to the upregulation of the Nrf2/HO-1 pathway, which plays a critical role in cellular defense against oxidative stress.[7][8] Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant genes, including HO-1 (heme oxygenase-1).[7][9]
Experimental Protocols
General Experimental Workflow for Validating Signaling Pathway Activation
The following diagram outlines a typical workflow for validating the activation of a signaling pathway induced by a compound like A-582941.
Detailed Protocol: Western Blot for ERK1/2, Akt, and GSK3β Phosphorylation
This protocol details the steps for assessing the phosphorylation status of key proteins in the ERK/CREB and PI3K/Akt/GSK3β signaling pathways.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., PC12 or SH-SY5Y) in standard conditions.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with A-582941 or alternative agonists at desired concentrations for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control group.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt, anti-phospho-GSK3β) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against the total forms of the target proteins (e.g., anti-ERK1/2, anti-Akt, anti-GSK3β) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software.
Protocol: Nrf2/HO-1 Pathway Activation Assay (Luciferase Reporter Assay)
This protocol describes a method to assess the activation of the Nrf2/HO-1 pathway using a luciferase reporter assay.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment:
-
After 24 hours of transfection, treat the cells with A-582941 or other compounds of interest at various concentrations for a specified duration (e.g., 18-24 hours).
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control to determine the extent of ARE promoter activation.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fig. 7.2, [Specific α7 nAChR agonist may...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of A-582941 Dihydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like A-582941 dihydrochloride (B599025) is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for A-582941 dihydrochloride is not publicly available, established protocols for the disposal of potent, neuroactive pharmaceutical compounds provide a clear framework for its safe handling and disposal. This guide synthesizes general procedures from institutional and regulatory guidelines to ensure the safe management of this and similar research chemicals.
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. This necessitates adherence to all applicable federal, state, and local regulations, as well as institutional policies. Laboratory personnel should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Key Disposal Considerations and Procedures
Proper disposal is a multi-step process that begins with the initial handling of the compound and concludes with its final removal by a certified waste management vendor. The following table outlines the critical stages and corresponding actions:
| Stage | Key Action | Detailed Procedure |
| 1. Personal Protective Equipment (PPE) | Always wear appropriate PPE. | Before handling this compound for any purpose, including disposal preparation, personnel must wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves. |
| 2. Waste Segregation | Do not mix with other waste streams. | This compound waste, including empty vials, contaminated labware (e.g., pipette tips, tubes), and solutions, should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not combine with non-hazardous or other types of chemical waste unless explicitly approved by EHS. |
| 3. Container Labeling | Label waste containers clearly and accurately. | The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the Principal Investigator's name and the accumulation start date. |
| 4. Waste Storage | Store waste safely and securely. | The waste container should be kept closed except when adding waste and stored in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel. The storage area should be secure and away from general laboratory traffic. |
| 5. Disposal Request | Contact your institution's EHS office. | Once the waste container is full or ready for disposal, a formal pickup request must be submitted to the EHS department.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup. |
| 6. Professional Disposal | Do not dispose of in regular trash or down the drain. | This compound must be disposed of through a licensed hazardous waste vendor arranged by your EHS department.[1][2] These vendors are equipped to handle and incinerate potent pharmaceutical compounds in an environmentally sound manner. |
Experimental Workflow for Disposal
The logical flow of the disposal process, from initial handling to final disposition, can be visualized as a clear, step-by-step procedure. This ensures that all safety and regulatory requirements are met at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
